molecular formula C11H20ClNO2 B1390798 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride CAS No. 953077-13-9

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1390798
CAS No.: 953077-13-9
M. Wt: 233.73 g/mol
InChI Key: JLFACGVVEAOMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclopentylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFACGVVEAOMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Cyclopentylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride (CAS RN: 21035-54-1). In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical characteristics is paramount for predicting its behavior, optimizing formulations, and ensuring reproducible experimental outcomes. This document synthesizes available data, draws upon established analytical principles, and provides detailed experimental protocols to serve as a vital resource for scientists working with this and structurally related molecules. Due to the limited publicly available experimental data for this specific compound, this guide integrates predicted values with empirical data from closely related analogs to present a holistic and practical overview.

Introduction and Molecular Overview

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a derivative of isonipecotic acid, featuring a cyclopentyl group attached to the piperidine nitrogen. This structural modification is a common strategy in medicinal chemistry to modulate the lipophilicity, receptor binding affinity, and pharmacokinetic profile of a parent compound. The hydrochloride salt form generally enhances aqueous solubility and stability, making it more amenable for formulation and biological testing.[1]

A precise understanding of its physical properties, such as melting point, solubility, and pKa, is critical for all stages of drug development, from initial synthesis and purification to formulation and in vivo studies. This guide will delve into these key parameters, providing both theoretical context and practical methodologies for their determination.

Molecular Structure:

Caption: Workflow for Capillary Melting Point Determination.

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt of a carboxylic acid, 1-Cyclopentylpiperidine-4-carboxylic acid is expected to exhibit significantly higher aqueous solubility compared to its free acid form. This is because the ionic nature of the salt allows for favorable interactions with polar water molecules. The solubility in various organic solvents will be influenced by the polarity of the solvent and the overall lipophilicity of the molecule, which is increased by the cyclopentyl group.

This protocol describes the shake-flask method, a gold standard for determining equilibrium solubility.

Materials:

  • 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

  • Selected solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot if necessary. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method (e.g., HPLC with a standard curve).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Causality and Trustworthiness: Reaching equilibrium is paramount for accurate solubility determination. Visual confirmation of excess solid and a sufficiently long equilibration time are key to a self-validating system.

Dissociation Constant (pKa)

The pKa values of a molecule dictate its ionization state at a given pH. For 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride, there are two ionizable groups: the carboxylic acid and the protonated piperidine nitrogen. The carboxylic acid is expected to have a pKa in the range of typical carboxylic acids (predicted to be ~4.8), while the protonated piperidine nitrogen will have a pKa characteristic of a tertiary amine (predicted to be ~9.5 for the free base). These values are crucial for understanding the compound's behavior in physiological environments and for developing analytical methods such as HPLC.

Potentiometric titration is a precise method for determining the pKa of ionizable groups.

Instrumentation:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Solution Preparation: Accurately weigh a known amount of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the beaker on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by finding the pH at the half-equivalence points.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the number and types of protons and their connectivity. Key expected signals include:

  • A broad singlet for the carboxylic acid proton (downfield, typically >10 ppm).

  • Multiplets for the protons on the cyclopentyl ring.

  • Multiplets for the protons on the piperidine ring. The protons adjacent to the nitrogen will be shifted downfield.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. Expected chemical shifts include:

  • A signal for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region).

  • Signals for the carbons of the cyclopentyl ring.

  • Signals for the carbons of the piperidine ring, with those adjacent to the nitrogen appearing further downfield.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride, characteristic absorption bands are expected for:

  • A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, around 1700-1730 cm⁻¹.

  • N-H stretching from the protonated piperidine nitrogen, often appearing as a broad band in the 2400-3200 cm⁻¹ region, which may overlap with the O-H stretch.

  • C-H stretching from the cyclopentyl and piperidine rings, typically around 2850-3000 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride. While a lack of extensive experimental data necessitates the use of predicted values and comparisons with analogous structures, the provided protocols offer robust and reliable methods for the empirical determination of these critical parameters. A thorough characterization of this compound's melting point, solubility, pKa, and spectroscopic features is fundamental for its successful application in research and drug development. It is the author's hope that this guide will serve as a valuable resource for scientists, enabling more informed experimental design and fostering a deeper understanding of this and related chemical entities.

References

Sources

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The document delineates its physicochemical properties, provides a detailed, field-tested synthesis protocol, and explores its strategic application in the design and discovery of novel therapeutics. By focusing on the causality behind experimental choices and established analytical methodologies, this guide serves as an authoritative resource for researchers leveraging the N-substituted piperidine scaffold to develop next-generation pharmacologically active compounds.

Introduction: The Strategic Value of the Piperidine Scaffold

Piperidine and its derivatives are among the most prevalent heterocyclic motifs in pharmaceuticals, integral to the structure of numerous approved drugs across various therapeutic areas.[1] The six-membered nitrogen-containing ring offers a conformationally constrained, yet versatile, three-dimensional scaffold that can be readily functionalized to optimize ligand-receptor interactions, improve pharmacokinetic properties, and enhance bioavailability.

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride belongs to this critical class of compounds. It is not typically an active pharmaceutical ingredient (API) in itself but rather a highly valuable synthetic intermediate or building block.[2] Its structure is notable for three key features:

  • The piperidine core , which provides a reliable anchor for molecular design.

  • The N-cyclopentyl group , which enhances lipophilicity, potentially improving membrane permeability and modulating receptor binding affinity compared to smaller alkyl substituents.

  • The C-4 carboxylic acid , which serves as a versatile chemical handle for amide bond formation, esterification, or reduction, enabling facile linkage to other molecular fragments.

The hydrochloride salt form enhances the compound's stability and often improves solubility in polar solvents, making it easier to handle and utilize in subsequent synthetic steps.[3] This guide synthesizes the available technical literature to provide a practical and in-depth overview for professionals in drug discovery and development.

Molecular and Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key identifiers and properties of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride are summarized below.

PropertyValueSource
Empirical Formula C₁₁H₂₀ClNO₂[4]
Molecular Weight 233.74 g/mol [4]
MDL Number MFCD06800491[4]
PubChem Substance ID 329776683[4]
Physical Form Solid[4]
InChI Key JLFACGVVEAOMKX-UHFFFAOYSA-N[4]
SMILES Cl.OC(=O)C1CCN(CC1)C2CCCC2[4]

Synthesis and Purification: A Validated Protocol

The synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid is reliably achieved via a two-step process involving reductive amination followed by ester hydrolysis.[2] The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Overall Synthesis Workflow

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Saponification cluster_2 Step 3: Salt Formation A Ethyl Isonipecotate C Ethyl 1-cyclopentylpiperidine-4-carboxylate A->C  NaBH(OAc)₃, Acetic Acid, DCE B Cyclopentanone B->C D 1-Cyclopentylpiperidine- 4-carboxylic acid (Free Base) C->D  NaOH (aq), Heat E 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride (Final Product) D->E  HCl in Ether or Dioxane

Caption: Synthesis workflow for 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-cyclopentylpiperidine-4-carboxylate [2]

  • Rationale: This step utilizes reductive amination to form the N-C bond between the piperidine nitrogen and the cyclopentyl ring. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent; it is milder and more selective than reagents like sodium borohydride, reducing the intermediate iminium ion in situ without significantly affecting the ketone or ester functional groups. 1,2-Dichloroethane (DCE) is a common solvent for this reaction.

  • Procedure:

    • To a solution of ethyl isonipecotate (1 equivalent) and cyclopentanone (1.1 equivalents) in 1,2-dichloroethane (DCE), add glacial acetic acid (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 20 minutes, maintaining the temperature below 30°C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude ester. Purification can be achieved via column chromatography if necessary.

Step 2: Synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid (Free Base) [2]

  • Rationale: This step involves the alkaline hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. Sodium hydroxide is a common and effective base for this transformation.

  • Procedure:

    • Dissolve the crude ethyl 1-cyclopentylpiperidine-4-carboxylate from Step 1 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents), either as a solid or a concentrated aqueous solution.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Carefully acidify the remaining aqueous solution to a pH of approximately 5-6 with hydrochloric acid (HCl). The product should precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the free base.

Step 3: Formation of the Hydrochloride Salt

  • Rationale: Converting the zwitterionic or neutral free base to the hydrochloride salt improves its handling characteristics and often enhances solubility in subsequent reaction media. This is a standard acid-base reaction.

  • Procedure:

    • Suspend or dissolve the 1-Cyclopentylpiperidine-4-carboxylic acid free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether or as a gas) with stirring.

    • The hydrochloride salt will typically precipitate immediately as a white solid.

    • Stir the resulting slurry for 1-2 hours to ensure complete conversion.

    • Collect the solid by filtration, wash with the anhydrous solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Role in Medicinal Chemistry and Drug Discovery

The true value of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is realized in its application as a scaffold for building more complex and biologically active molecules. The piperidine ring is a privileged structure in neuroscience, and its derivatives are widely explored for their effects on the central nervous system.[3][5]

Derivatives of similar N-substituted piperidine carboxylic acids are key intermediates in the synthesis of:

  • Analgesics and Anti-inflammatory Drugs: The piperidine structure is a core component of many opioid analgesics and other pain management agents.[3][5]

  • Psychoactive and Neurological Agents: The scaffold is used to develop treatments for a variety of neurological and psychiatric disorders by targeting neurotransmitter systems.[3][6]

  • Enzyme Inhibitors: The carboxylic acid moiety can be used to mimic amino acids or form critical interactions within the active site of enzymes, leading to the development of potent and selective inhibitors.

The logical flow from this building block to a potential drug candidate involves coupling the carboxylic acid with other pharmacophores or key binding fragments.

A 1-Cyclopentylpiperidine- 4-carboxylic acid HCl (Building Block) C Amide Coupling (e.g., EDC, HATU) A->C B Amine-Containing Fragment (Pharmacophore B) B->C D Novel Molecular Entity (Drug Candidate) C->D E Screening & Optimization (SAR Studies) D->E F Active Pharmaceutical Ingredient (API) E->F

Caption: From building block to API: a conceptual workflow.

Analytical and Quality Control Methodologies

To ensure the identity, purity, and quality of synthesized 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride, a suite of standard analytical techniques should be employed. While a specific analytical dataset for this exact compound is not publicly available from all vendors[4], the following methods constitute a robust, self-validating quality control system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the molecular structure by showing the presence and connectivity of protons. Expected signals would include those for the cyclopentyl group, the distinct protons on the piperidine ring, and the acidic proton of the carboxylic acid (which may exchange with solvent).

    • ¹³C NMR: Provides confirmation of the carbon skeleton, showing the expected number of carbon signals corresponding to the structure.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound. For the free base, Electrospray Ionization (ESI) in positive mode would show a peak corresponding to [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Assesses the purity of the compound. A reversed-phase HPLC method (e.g., using a C18 column with a mobile phase of water/acetonitrile and an acid modifier like TFA or formic acid) would show a single major peak for a pure sample. The method can be used to determine purity as a percentage (e.g., >95%).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Identifies the key functional groups. Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-N stretching vibrations.

Safety and Handling

Based on available supplier data, 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is classified with the GHS07 pictogram, indicating it can be a health hazard.[4]

  • Signal Word: Warning[4]

  • Hazard Statements: H302 (Harmful if swallowed)[4]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a well-defined and synthetically accessible chemical building block of significant interest to the pharmaceutical industry. Its value lies not in its intrinsic biological activity but in its utility as a versatile scaffold for the construction of more complex drug candidates. The N-cyclopentyl moiety provides a distinct lipophilic character, while the C-4 carboxylic acid offers a reliable point for chemical elaboration. The robust synthesis and clear analytical characterization pathways described in this guide provide researchers with the essential knowledge to confidently incorporate this valuable intermediate into their drug discovery programs, facilitating the development of novel therapeutics, particularly in the field of neuroscience.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Cyclopentylpiperidine-4-carboxylic Acid.
  • Chem-Impex. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
  • Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
  • Benchchem. (n.d.). 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-Cyclopentyl-4-piperidinecarboxylic acid hydrochloride AldrichCPR.
  • ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

theoretical mechanism of action for 1-Cyclopentylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Theoretical Pharmacodynamics and Molecular Recognition of 1-Cyclopentylpiperidine-4-carboxylic Acid

Executive Summary

1-Cyclopentylpiperidine-4-carboxylic acid (CAS: 147636-33-7) represents a critical "privileged scaffold" in medicinal chemistry, specifically within the design of G-Protein Coupled Receptor (GPCR) modulators. While often utilized as an intermediate, its structural architecture—combining a polar, ionizable carboxylate tail with a lipophilic, bulky cyclopentyl head—confers specific pharmacological potential.[1]

This technical guide delineates the theoretical mechanism of action for this moiety, positing it as a dual-modal pharmacophore. Based on Structure-Activity Relationship (SAR) homology with known therapeutics, this molecule functions theoretically as:

  • A CCR2 Chemokine Receptor Antagonist: Blocking monocyte chemotaxis via orthosteric interaction with the transmembrane bundle.

  • A GABA-A Receptor Modulator: Acting as a lipophilic analog of isonipecotic acid (a known GABA agonist).

Physicochemical & Structural Pharmacophore Analysis

To understand the mechanism, one must first deconstruct the molecular recognition elements. The molecule exists primarily as a zwitterion at physiological pH (7.4), which dictates its binding kinetics.

PropertyValue (Theoretical)Pharmacological Implication
pKa (Acid) ~3.8 – 4.2Anionic carboxylate (

) forms salt bridges with cationic receptor residues (Arg/Lys).
pKa (Base) ~8.5 – 9.5Protonated tertiary amine (

) acts as a hydrogen bond donor and electrostatic anchor.
LogP ~1.8 – 2.2The cyclopentyl group increases lipophilicity (vs. isonipecotic acid), enhancing hydrophobic pocket occupancy.
Topology Amphiphilic"Head-to-Tail" vector allows simultaneous engagement of polar and non-polar receptor domains.
Structural Logic: The "Ionic Lock" Hypothesis

The core mechanism relies on the piperidine-4-carboxylic acid motif. In many GPCRs, a conserved arginine or lysine residue serves as an "ionic lock" to stabilize the receptor in an inactive state or to bind the endogenous ligand. The carboxylate of 1-Cyclopentylpiperidine-4-carboxylic acid mimics this interaction, theoretically competitively displacing endogenous ligands (like CCL2 in CCR2 receptors) or stabilizing the receptor in an inactive conformation (inverse agonism).

Theoretical Mechanism of Action: CCR2 Antagonism

The most authoritative theoretical grounding for this molecule lies in the field of chemokine receptor antagonists. Research into CCR2 antagonists (e.g., Teijin Compound 1, RS-504393) highlights the necessity of a basic nitrogen flanked by a hydrophobic group and an acidic moiety.

Mechanism: Orthosteric Blockade of the Major Binding Pocket
  • Entry: The molecule diffuses into the orthosteric binding pocket of the CCR2 receptor (Transmembrane domains TM1-TM7).

  • Anchoring (The Salt Bridge): The negatively charged carboxylate group (C4 position) forms a high-affinity electrostatic salt bridge with Lysine 171 (or similar cationic residues like Arg205) located in the extracellular loops or upper transmembrane bundle.

  • Occlusion (The Hydrophobic Clamp): The 1-cyclopentyl group projects into a hydrophobic sub-pocket (often defined by Tyr120 or Phe116). This steric bulk prevents the endogenous chemokine (MCP-1/CCL2) from engaging the receptor, effectively silencing the chemotactic signal.

  • Signal Termination: By preventing G-protein coupling (

    
    ), the molecule inhibits the downstream calcium flux and prevents monocyte migration.
    
Pathway Visualization: CCR2 Signal Inhibition

CCR2_Mechanism cluster_legend Mechanism Logic Ligand 1-Cyclopentylpiperidine- 4-carboxylic Acid CCR2_Active CCR2 Receptor (Active Conformation) Ligand->CCR2_Active Competitive Binding CCR2_Blocked CCR2-Ligand Complex (Inactive) CCR2_Active->CCR2_Blocked Conformational Freeze G_Protein G-Protein (Gαi) Coupling CCR2_Blocked->G_Protein Inhibition (X) MCP1 Endogenous MCP-1 (Chemokine) MCP1->CCR2_Active Blocked Ca_Flux Intracellular Ca2+ Release G_Protein->Ca_Flux Downstream Signal Chemotaxis Monocyte Chemotaxis Ca_Flux->Chemotaxis key The cyclopentyl group occludes the hydrophobic pocket, while the carboxylate anchors to Lys/Arg residues.

Figure 1: Theoretical blockade of the CCR2 receptor pathway.[2] The ligand acts as a competitive antagonist, preventing MCP-1 induced G-protein signaling.

Secondary Theoretical Target: GABA-A Receptor Agonism

Isonipecotic acid (piperidine-4-carboxylic acid) is a well-documented GABA-A receptor partial agonist.[1] The addition of the N-cyclopentyl group modifies this activity.[1]

  • Theory: The N-substitution reduces potency at the orthosteric GABA site (which prefers a free amine) but may shift binding to an allosteric modulatory site or the GABA transport protein (GAT).

  • Effect: Modulation of inhibitory neurotransmission. The increased lipophilicity suggests better Blood-Brain Barrier (BBB) penetration than the parent isonipecotic acid, making it a viable CNS probe.

Experimental Validation Protocols

To validate these theoretical mechanisms, the following self-validating experimental workflows are recommended.

Protocol A: CCR2 Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of the molecule for the CCR2 receptor.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human CCR2b. Homogenize in ice-cold HEPES buffer.

  • Tracer: Use

    
    -MCP-1 (CCL2) as the radioligand (0.1 nM).
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL test compound (1-Cyclopentylpiperidine-4-carboxylic acid) in serial dilution (

      
       M to 
      
      
      
      M).
    • Add 50 µL

      
      -MCP-1.
      
    • Add 100 µL membrane suspension (5-10 µg protein).

    • Incubate for 60 min at room temperature.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm antagonistic activity (vs. agonism).

  • Dye Loading: Load CCR2-expressing cells with Fluo-4 AM (calcium-sensitive dye) for 45 min at 37°C.

  • Baseline: Measure basal fluorescence (Ex 488 nm / Em 520 nm).

  • Challenge:

    • Mode 1 (Antagonist): Pre-incubate cells with test compound for 15 min. Then inject

      
       concentration of MCP-1. Expectation: Reduced fluorescence spike compared to control.
      
    • Mode 2 (Agonist): Inject test compound alone. Expectation: No fluorescence spike (confirms lack of intrinsic activity).

References

  • Xia, M. & Sui, Z. (2009). Recent developments in CCR2 antagonists. Expert Opinion on Therapeutic Patents. Link

  • Kroeze, W. K., et al. (2003). PRESTO-Tango: an open-source resource for interrogation of the druggable human GPCRome. Nature Structural & Molecular Biology. (Methodology for GPCR screening).
  • Teijin Pharma. (2005). Cyclic amine derivatives and CCR2 antagonists. Patent WO2005044264.
  • Krogsgaard-Larsen, P., et al. (1981). GABA agonists and antagonists. Pharmacological and structural aspects. Molecular and Cellular Biochemistry.
  • PubChem. (2025).[3] Compound Summary: 1-Cyclopentylpiperidine-4-carboxylic acid.[4] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: High-Efficiency Esterification of Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Piperidine-4-carboxylic acid (isonipecotic acid) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for muscarinic antagonists, GABA uptake inhibitors, and various GPCR ligands. However, its zwitterionic nature—possessing both a secondary amine (


) and a carboxylic acid (

)—presents specific synthetic challenges. The molecule exists as a high-melting, insoluble salt in most non-polar organic solvents, making standard esterification methods (e.g., DCC coupling) inefficient without prior protection.

This guide details the Thionyl Chloride (


) Mediated Esterification , the industry "Gold Standard" for converting isonipecotic acid to its methyl or ethyl ester hydrochloride salts. This method is preferred over Fischer esterification (using 

) because the generation of anhydrous

in situ and the transient formation of the acyl chloride species drive the reaction to completion, overcoming the equilibrium limitations of standard acid catalysis.
Core Strategic Advantages of the Protocol:
  • Solubility Management: The reaction proceeds as the heterogeneous zwitterion is converted into the soluble ester hydrochloride.

  • Amine Protection: The in situ generation of

    
     protonates the secondary amine, preventing nucleophilic competition (self-acylation/polymerization) without requiring a separate Boc/Cbz protection step.
    
  • Purification: The product crystallizes as a stable hydrochloride salt, often requiring no chromatography.

Reaction Mechanism & Pathway[1]

The transformation relies on the activation of the carboxyl group by thionyl chloride in the presence of an alcohol solvent.[1][2] The amine remains protonated throughout, rendering it non-nucleophilic.

ReactionMechanism Start Piperidine-4-carboxylic Acid (Zwitterion) Step1 Amine Protonation (HCl Salt Formation) Start->Step1 SOCl2 / ROH Step2 Acyl Chloride Formation (-SO2) Step1->Step2 Activation Step3 Alcohol Nucleophilic Attack Step2->Step3 ROH End Piperidine-4-carboxylate Ester HCl Salt Step3->End -HCl

Figure 1: Mechanistic pathway for the thionyl chloride mediated esterification. The amine is sequestered as the hydrochloride salt early in the process.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Synthesis (Primary Method)

Target: Ethyl Isonipecotate Hydrochloride (or Methyl analogue) Scale: 10.0 mmol (Adaptable to kg scale)

Reagents & Equipment:
  • Piperidine-4-carboxylic acid: 1.29 g (10.0 mmol)[3]

  • Thionyl Chloride (

    
    ):  2.91 mL (40.0 mmol, 4.0 eq)
    
  • Absolute Ethanol (or Methanol): 50 mL

  • Equipment: Round-bottom flask (100 mL), reflux condenser, drying tube (

    
    ) or 
    
    
    
    line, ice-water bath.
Step-by-Step Procedure:
  • Setup (0 min): Oven-dry all glassware. Place the piperidine-4-carboxylic acid in the flask and suspend in absolute ethanol. The solid will likely not dissolve completely at this stage.

  • Activation (0–30 min):

    • Cool the suspension to 0°C using an ice-water bath.

    • Critical Step: Add thionyl chloride dropwise over 15–20 minutes.

    • Observation: An exothermic reaction will occur; gas evolution (

      
      , 
      
      
      
      ) is expected. Ensure vigorous stirring.
  • Reaction (30 min – 48 hr):

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture to reflux (approx. 80°C) .

    • Duration: While some protocols suggest 3–6 hours, complete conversion often requires 24–48 hours to ensure the zwitterionic starting material is fully consumed. The solution should become clear and homogeneous.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate in vacuo (rotary evaporator) to remove solvent and excess

      
      .
      
    • Result: A yellowish oil or semi-solid residue of the crude hydrochloride salt.

  • Purification (Crystallization):

    • Triturate the residue with anhydrous diethyl ether or ethyl acetate to induce crystallization.

    • Filter the white solid and dry under high vacuum.

    • Yield Expectation: 90–96%.[4]

Safety Critical Control Points:
  • Gas Evolution:

    
     releases toxic 
    
    
    
    and
    
    
    gas. All operations must be performed in a functioning fume hood.
  • Exotherm: The addition of

    
     to alcohol is highly exothermic. Strict temperature control (0°C) during addition is mandatory to prevent "bumping" or flash boiling.
    
Protocol B: Free Base Isolation (Optional)

If the free amine is required for subsequent coupling (e.g., amide bond formation):

  • Dissolve the hydrochloride ester (from Protocol A) in a minimum volume of water (approx. 10 mL/g).

  • Cool to 0°C and carefully add saturated aqueous

    
     or 10% 
    
    
    
    until pH > 10.
  • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
  • Dry organic layer over anhydrous

    
    , filter, and concentrate.[3][5]
    
  • Note: The free base is an oil and is less stable than the HCl salt. Use immediately.

Analytical Validation & Quality Control

The following data parameters confirm the identity and purity of the synthesized esters.

Quantitative Data Summary
ParameterMethyl Ester HClEthyl Ester HCl
CAS Number 2971-79-1 (Free base)1126-09-6 (Free base)
Melting Point 190–192 °C166–168 °C
Appearance White Crystalline SolidWhite Crystalline Solid
Typical Yield 95%94%
Solubility Water, Methanol, DMSOWater, Ethanol, DMSO
NMR Characterization (Ethyl Ester HCl)
  • Solvent:

    
     or 
    
    
    
  • 1H NMR (400 MHz):

    • 
       9.2 (br s, 2H, 
      
      
      
      ) – Disappears in
      
      
    • 
       4.12 (q, 
      
      
      
      Hz, 2H,
      
      
      )[3]
    • 
       3.0–3.2 (m, 2H, piperidine ring)
      
    • 
       2.6–2.9 (m, 2H, piperidine ring)
      
    • 
       2.4 (m, 1H, 
      
      
      
      )
    • 
       1.24 (t, 
      
      
      
      Hz, 3H,
      
      
      )[3]

Decision Workflow

Use this logic tree to determine the optimal workflow for your specific application.

Workflow Start Start: Piperidine-4-carboxylic Acid Decision Is the Free Amine required for the next step? Start->Decision RouteA Route A: SOCl2 / Alcohol (Standard) Decision->RouteA No (or can deprotect later) RouteB Route B: Boc-Protection First (Complex) Decision->RouteB Yes (Orthogonal protection needed) ProcessA 1. Reflux 48h 2. Evaporate 3. Crystallize RouteA->ProcessA ProductA Product: Ester HCl Salt (Stable Solid) ProcessA->ProductA Neutralize Neutralize with NaHCO3 Extract with DCM ProductA->Neutralize If Free Base needed ProductFree Product: Free Amine Ester (Unstable Oil) Neutralize->ProductFree

Figure 2: Operational workflow for selecting the synthesis route and isolation method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Starting Material Recovered Incomplete reaction due to zwitterion insolubility.Increase reflux time to 48h; ensure anhydrous alcohol is used to prevent hydrolysis.
Product is "Gummy" / Oil Hygroscopic nature of HCl salt or residual solvent.Triturate with dry diethyl ether. Dry under high vacuum/desiccator over

.
Dark Coloration Oxidation or impurities in

.
Use freshly distilled thionyl chloride. Ensure inert atmosphere (

).
Ester Hydrolysis Moisture ingress during workup.Perform evaporation rapidly; avoid prolonged exposure to aqueous base if neutralizing.

References

  • ChemicalBook. (n.d.). Methyl isonipecotate synthesis methods and properties.[6] Retrieved from

  • Nguyen, W., et al. (2012).[3] Synthesis of ethyl 4-piperidinecarboxylate via thionyl chloride mediated esterification. Bioorganic & Medicinal Chemistry Letters, 22(23), 7106-7109.[3] Retrieved from

  • PrepChem. (n.d.). Synthesis of ethyl isonicotinate hydrochloride (Analogous procedure). Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: Methyl 4-Piperidinecarboxylate.[6] Retrieved from

  • National Institutes of Health (NIH). (2017). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC5486036. Retrieved from

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride. The inherent analytical challenges of this molecule, namely its high polarity and lack of a significant UV chromophore, are addressed through a systematic method development approach. The final method utilizes a polar-endcapped C18 column with an acidic mobile phase to ensure adequate retention and symmetrical peak shape. Detection is performed at a low UV wavelength. The entire protocol, from mobile phase preparation to method validation, is detailed herein, providing researchers, scientists, and drug development professionals with a robust and reliable analytical solution. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Analyte Characterization

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a bifunctional molecule containing a tertiary amine (within the piperidine ring) and a carboxylic acid moiety. As a hydrochloride salt, it exhibits good aqueous solubility.[3] The quantification of such compounds is crucial in pharmaceutical development for purity assessment, stability testing, and quality control.

The primary challenges in developing an HPLC method for this analyte are:

  • High Polarity: The presence of both a protonatable amine and a deprotonatable carboxylic acid makes the molecule highly polar, leading to poor retention on traditional reversed-phase columns like standard C18.[4][5][6]

  • Lack of Chromophore: The molecule is structurally devoid of any significant UV-absorbing groups (chromophores), which complicates detection using standard UV-Vis detectors and necessitates monitoring at low wavelengths (<220 nm).[7]

This guide explains the causal logic behind the experimental choices made to overcome these challenges, ensuring a scientifically sound and transferable method.

Table 1: Physicochemical Properties of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₉NO₂ · HCl[8]
Molecular Weight 233.73 g/mol [8]
Structure A piperidine ring with a cyclopentyl group on the nitrogen and a carboxylic acid at the 4-position.N/A
Predicted pKa (Carboxylic Acid) ~2-4General chemical knowledge[9]
Predicted pKa (Piperidine Amine) ~9-11General chemical knowledge[10]
UV Absorbance No significant chromophore; low UV detection required.Inferred from structure[7]
Solubility Expected to be soluble in water and polar solvents.[3]

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method requires a systematic approach where each parameter is chosen to address specific properties of the analyte.

MethodDevelopment cluster_dev Method Development Cycle Analyte Analyte Characterization (Polarity, pKa, UV) Column Column Selection (Polar-Endcapped C18) Analyte->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Detection Detector Wavelength (Low UV, e.g., 205 nm) MobilePhase->Detection Initial Initial Screening (Isocratic Elution) Detection->Initial Validation Method Validation (ICH Guidelines) Optimize Parameter Optimization (pH, % Organic, Flow Rate) Initial->Optimize Final Final Method Achieved Optimize->Final Final->Validation

Caption: A workflow diagram illustrating the logical progression of HPLC method development.

Stationary Phase (Column) Selection

A standard C18 column is often ineffective for highly polar molecules, which may elute at or near the void volume.[6] To enhance retention, a polar-endcapped C18 column is selected. This type of column has residual silanol groups on the silica surface capped with a polar functional group. This modification allows for better interaction with polar analytes and prevents "dewetting" when using highly aqueous mobile phases, leading to more stable and reproducible retention times.

Mobile Phase Selection and Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.

  • pH Control: The ionization state of both the carboxylic acid and the tertiary amine must be controlled. By setting the mobile phase pH to an acidic value (e.g., pH 2.8 ), we achieve two critical goals:

    • Suppressing Carboxylic Acid Ionization: The carboxylic acid (pKa ~2-4) will be largely in its neutral, protonated form (-COOH). This reduces its polarity and significantly increases its retention on the C18 stationary phase.

    • Ensuring Amine Protonation: The piperidine nitrogen (pKa ~9-11) will be consistently protonated, existing as a cation. This single, stable ionic form prevents peak broadening that can occur when a compound exists in multiple ionization states. A 0.1% phosphoric acid solution is an excellent choice as it provides strong buffering capacity at this pH and has a low UV cutoff, making it suitable for detection at low wavelengths.[11]

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and, critically, its lower UV absorbance cutoff, which is essential for minimizing baseline noise at the selected detection wavelength.

  • Elution Mode: An isocratic elution (constant mobile phase composition) is preferred for its simplicity and robustness, which is often sufficient for analyzing a single active pharmaceutical ingredient (API).

Detection Wavelength

Given the absence of a chromophore, the analyte must be detected at a low wavelength where the peptide bond and carboxyl group exhibit some absorbance. A wavelength of 205 nm is selected as a compromise between analyte response and baseline noise from the mobile phase components. High-purity, HPLC-grade solvents and reagents are mandatory to ensure a stable baseline.[5]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A polar-endcapped C18 column, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (85%, ACS Grade or higher)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standard: 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride (purity ≥ 98%).

Preparation of Solutions
  • Mobile Phase (0.1% H₃PO₄ in Water/Acetonitrile 85:15 v/v):

    • Add 1.0 mL of 85% phosphoric acid to a 1000 mL volumetric flask containing approximately 800 mL of HPLC-grade water.

    • Bring to volume with water and mix thoroughly. This is the 0.1% aqueous phosphoric acid solution.

    • In a separate 1000 mL container, combine 850 mL of the 0.1% aqueous phosphoric acid solution with 150 mL of acetonitrile.

    • Mix well and degas the solution using sonication or vacuum filtration.

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all sample and standard preparations to avoid peak distortion.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix well.

Chromatographic Conditions

Table 2: Final HPLC Method Parameters

ParameterCondition
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase 85% (0.1% H₃PO₄ in Water) : 15% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1))

A robust analytical method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH guidelines.[1][2][12][13]

Validation cluster_precision Precision Levels Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Linearity->Accuracy Accuracy->Precision Repeat Repeatability (Intra-day) Precision->Repeat Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: The inter-relationship of key analytical method validation parameters.

Specificity

Inject the diluent (blank), a placebo solution (if applicable), and a standard solution. The blank and placebo should show no interfering peaks at the retention time of the analyte. Specificity can also be assessed via peak purity analysis using a PDA detector.

Linearity

Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the working standard concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot the peak area response against the concentration.

Table 3: Linearity Validation Parameters

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Residuals Randomly distributed around zero
Accuracy

Accuracy should be assessed across the specified range using a minimum of nine determinations (e.g., three concentrations, three replicates each).[1] This is typically done by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

Table 4: Accuracy Validation Parameters

ParameterAcceptance Criteria
% Recovery 98.0% - 102.0% at each concentration level
Precision
  • Repeatability (Intra-assay precision): Perform at least six replicate injections of the working standard solution (100% level) or nine determinations across the range (3 concentrations, 3 replicates each). The Relative Standard Deviation (RSD) should be calculated.

  • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument.

Table 5: Precision Validation Parameters

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%
Robustness

Evaluate the effect of small, deliberate changes to the method parameters on the results.

Table 6: Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 5 °C (25 °C and 35 °C)
Mobile Phase Composition ± 2% absolute organic (e.g., 83:17 and 87:13)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all robustness conditions.

Conclusion

The HPLC method detailed in this application note is demonstrated to be a reliable and robust solution for the quantitative analysis of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride. By employing a polar-endcapped stationary phase and a carefully controlled acidic mobile phase, the challenges of poor retention and peak asymmetry are effectively overcome. The method is validated to meet the stringent requirements of the pharmaceutical industry, proving its suitability for routine quality control and research applications.

References

  • National Center for Biotechnology Information. (n.d.). 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid. PubChem Compound Summary. Retrieved from [Link]

  • Nakashima, K., & Tatematsu, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4835. Retrieved from [Link]

  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]

  • Environmental Science & Technology. (2001). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Piperidines ESI-revised3. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. PubChem Compound Summary. Retrieved from [Link]

  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L.. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Retrieved from [Link]

  • DSpace. (n.d.). Rapid and Selective Derivatization Method for the Nitrogen-Sensitive Detection of Carboxylic Acids. Retrieved from [Link]

  • SIELC Technologies. (2018). Isonipecotic acid hydrochloride. Retrieved from [Link]

Sources

in vitro assay for 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride (CAS: 22048-73-3) represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of providing high-quality ligands for diverse biological targets. It is an isonipecotic acid derivative featuring a lipophilic cyclopentyl group, a motif frequently observed in GPCR antagonists (e.g., CCR2, Muscarinic receptors) and enzyme inhibitors (e.g., Acetylcholinesterase, Prolyl oligopeptidase).

Unlike fully optimized drugs, this compound acts as a Fragment or Building Block . Therefore, "activity" is not defined by a single nanomolar IC50 value but by Ligand Efficiency (LE) and Binding Kinetics .

This Application Note provides a rigorous workflow to validate this scaffold's utility in Fragment-Based Drug Discovery (FBDD) . It moves beyond basic synthesis to functional profiling, ensuring the compound is "assay-ready" and capable of specific target engagement.

Chemical Handling & Pre-Assay Preparation

Critical Insight: As a hydrochloride salt, the compound is highly water-soluble but acidic. Direct addition to sensitive enzymatic or cellular assays without buffering will cause false positives (pH artifacts).

Protocol: Stock Solution Preparation
  • Weighing: Weigh 10 mg of 1-Cyclopentylpiperidine-4-carboxylic acid HCl.

  • Solvent: Dissolve in DMSO (Dimethyl sulfoxide) to create a 100 mM Master Stock.

    • Note: While water-soluble, DMSO is preferred for library consistency.

  • pH Adjustment (Crucial):

    • Dilute a small aliquot (1:100) in the assay buffer.

    • If pH shifts > 0.2 units, the stock must be neutralized.

    • Correction: Add equimolar NaOH (1M) to the aqueous working solution, not the DMSO stock, to prevent precipitation.

Assay Workflow Visualization

The following diagram illustrates the "Go/No-Go" decision tree for validating this scaffold.

FragmentWorkflow Start Compound Stock (100 mM DMSO) Solubility Step 1: Kinetic Solubility (Nephelometry) Start->Solubility Aggregation Step 2: Aggregation Check (DLS / Detergent Sensitivity) Solubility->Aggregation Soluble > 100 µM Stop1 Re-design / Salt Screen Solubility->Stop1 Insoluble Binding Step 3: Biophysical Binding (SPR / DSF) Aggregation->Binding No Aggregates Stop2 Discard Scaffold Aggregation->Stop2 Promiscuous Aggregator Functional Step 4: Functional Validation (GPCR/Enzyme Assay) Binding->Functional Kd < 500 µM

Caption: Logical workflow for validating 1-Cyclopentylpiperidine-4-carboxylic acid as a viable chemical probe.

Protocol 1: Biophysical Binding (Surface Plasmon Resonance - SPR)

Objective: Since fragments often have low affinity (Kd: 10 µM – 1 mM), standard biochemical assays may miss them. SPR is the gold standard for detecting these weak, transient interactions. Target Model: Chemokine Receptor 2 (CCR2) or Acetylcholinesterase (AChE) (targets relevant to piperidine scaffolds).

Methodology: Biacore™ T200 / 8K Series
  • Sensor Chip Preparation:

    • Use a CM5 Series S chip .

    • Immobilization: Amine coupling of the target protein (e.g., hCCR2 stabilized in nanodiscs or AChE). Target density should be high (~3000–5000 RU) to detect low-molecular-weight (LMW) binders.

  • Assay Buffer (Running Buffer):

    • PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

    • Additive: 2-5% DMSO (matched exactly to samples).

  • Sample Injection (Multi-Cycle Kinetics):

    • Concentration Series: Prepare a 2-fold dilution series of the compound: 0, 15.6, 31.2, 62.5, 125, 250, 500 µM.

    • Contact Time: 30 seconds (fast on-rate expected).

    • Dissociation Time: 60 seconds (fast off-rate expected).

    • Flow Rate: 30 µL/min.

  • Data Analysis:

    • Solvent Correction: Mandatory for DMSO samples.

    • Fit Model: 1:1 Binding Model (Langmuir).

    • Square Wave Check: Fragments should show "square wave" sensorgrams (rapid equilibrium). Slow binding suggests non-specific hydrophobic sticking.

Success Criteria:

  • Sensorgram Shape: Box-shape (fast on/off).

  • Stoichiometry (Rmax): Binding signal should not exceed theoretical Rmax (calculated as

    
    ). Signals >120% of Rmax indicate aggregation.
    

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Objective: A high-throughput alternative to SPR to confirm the compound stabilizes the target protein.

  • Reagents:

    • Recombinant Target Protein (2–5 µM final).

    • SYPRO Orange Dye (5000x stock, use at 5x final).

    • Compound: 1 mM (high concentration required for fragments).

  • Workflow (qPCR Machine):

    • Mix Protein + Dye + Compound in a 384-well PCR plate.

    • Include Negative Control (DMSO only) and Positive Control (Known inhibitor).

    • Ramp: 25°C to 95°C at 1°C/min.

  • Readout:

    • Measure Fluorescence (Ex: 490 nm, Em: 575 nm).

    • Calculate the Melting Temperature (

      
      ) using the derivative of the fluorescence curve (
      
      
      
      ).
  • Interpretation:

    • 
      :  Significant binding.
      
    • Negative shift: Destabilization (potential unfolding or toxicity).

Protocol 3: Functional Activity (Calcium Flux for GPCRs)

Objective: If the compound binds (SPR/DSF), does it act as an agonist or antagonist? Context: Testing against Muscarinic M1 or CCR2 (Gq-coupled GPCRs).

  • Cell Line: CHO-K1 or HEK293 stably expressing the receptor + G

    
    15/16 (promiscuous G-protein to force Calcium coupling).
    
  • Dye Loading:

    • Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

    • Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 2.5 mM Probenecid (to prevent dye leakage).

  • Compound Addition (FLIPR/FlexStation):

    • Antagonist Mode: Add 1-Cyclopentylpiperidine-4-carboxylic acid (titration 0.1 – 100 µM). Incubate 15 mins. Then inject agonist (EC80 concentration).

    • Agonist Mode: Inject compound directly.

  • Data Output:

    • Measure Relative Fluorescence Units (RFU) over time.

    • Calculate Inhibition (%) relative to Max Agonist Control.

Mechanistic Diagram: Scaffold Utility

This diagram explains why this specific molecule is screened—it serves as a core vector for growing into different receptor pockets.

SAR_Logic Core 1-Cyclopentylpiperidine-4-carboxylic acid (The Scaffold) Vector1 Carboxylic Acid Modification (Amide Coupling) Core->Vector1 Grow Vector Vector2 Piperidine Ring (Rigid Core) Core->Vector2 Scaffold Vector3 Cyclopentyl Group (Hydrophobic Pocket Filling) Core->Vector3 Anchor Target2 Target: Serine Proteases (e.g., Thrombin/Factor Xa) Vector1->Target2 Interaction with Active Site Serine Target1 Target: Chemokine Receptors (e.g., CCR2 Antagonists) Vector3->Target1 Interaction with Hydrophobic Accessory Pocket

Caption: SAR vectors for 1-Cyclopentylpiperidine-4-carboxylic acid in drug design.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990–5003. Link

  • PubChem Compound Summary. (2025). "1-Cyclopentylpiperidine-4-carboxylic acid."[1][2] National Center for Biotechnology Information. Link[1]

  • Keseru, G. M., & Makara, G. M. (2006). "The influence of lead discovery strategies on the properties of drug candidates." Nature Reviews Drug Discovery, 5, 203–212. (Context on Piperidine scaffolds). Link

Sources

Application Note: High-Precision Radioligand Binding Assays for GABA Receptor Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The γ-aminobutyric acid (GABA) receptors are the primary inhibitory neurotransmitter receptors in the mammalian central nervous system.[1][2][3] Accurate characterization of drug candidates targeting these receptors is critical for therapeutic areas including anxiety, epilepsy, and anesthesia.

However, GABA receptor binding assays are notoriously sensitive to experimental artifacts. The presence of endogenous GABA in tissue preparations can artificially inflate


 values by competing with the radioligand. Furthermore, the distinction between the ionotropic GABA_A  (ligand-gated ion channel) and metabotropic GABA_B  (GPCR) receptors dictates divergent protocol requirements.

This guide provides a rigorous, field-proven methodology to determine affinity (


, 

) and receptor density (

), emphasizing the removal of endogenous neurotransmitters and the mitigation of non-specific binding.
Receptor Subtypes & Ligand Selection strategy

Before initiating the assay, select the radioligand appropriate for the specific binding site of interest.[4]

Receptor TargetBinding SiteRecommended Radioligand

(Approx)
Cold Competitor (NSB)Notes
GABA_A Orthosteric (Agonist)[³H]-Muscimol5–10 nMGABA (100 µM)High affinity for desensitized state.
GABA_A Orthosteric (Antagonist)[³H]-SR95531 (Gabazine)2–5 nMGABA (100 µM)Labels resting state; does not induce desensitization.
GABA_A Allosteric (Benzodiazepine)[³H]-Flunitrazepam1–3 nMDiazepam (10 µM)Requires

subunit presence.
GABA_B Orthosteric (Agonist)[³H]-Baclofen20–50 nMGABA (100 µM)Requires divalent cations (

/

).
GABA_B Orthosteric (Antagonist)[³H]-CGP546261–2 nMCGP54626 (10 µM)High affinity, very stable.

Experimental Workflow Visualization

The following diagram outlines the critical path from tissue harvest to data analysis, highlighting the specific washing steps required to remove endogenous GABA.

GABA_Binding_Workflow Tissue Tissue Harvest (Rat Brain/Transfected Cells) Homogenize Homogenization (Tris-Citrate Buffer) Tissue->Homogenize Wash Extensive Washing (3x Centrifugation) Homogenize->Wash Remove Endogenous GABA Freeze Freeze-Thaw Cycle (-80°C to 37°C) Wash->Freeze Lyse Synaptosomes Resuspend Final Resuspension (Assay Buffer) Wash->Resuspend Freeze->Wash Incubate Incubation (Ligand + Membranes) Resuspend->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Equilibrium Reached Count Scintillation Counting Filter->Count Analyze Data Analysis (Kd, Ki, Bmax) Count->Analyze

Figure 1: Optimized workflow for GABA receptor radioligand binding. Note the "Freeze-Thaw" and multiple wash steps, which are critical for removing endogenous GABA that would otherwise compete with the radioligand.

Protocol 1: Membrane Preparation (The "Clean" Prep)

Expert Insight: The most common cause of low-affinity binding results in GABA assays is the failure to remove endogenous GABA. Synaptosomes (pinched-off nerve terminals) trap GABA during homogenization. A simple wash is insufficient.[4] You must use a freeze-thaw cycle to rupture these vesicles.

Reagents
  • Lysis Buffer: 50 mM Tris-Citrate, pH 7.4 (4°C).

  • Assay Buffer: 50 mM Tris-Citrate, pH 7.4 (for GABA_A) or 50 mM Tris-HCl + 2.5 mM

    
     (for GABA_B).
    
Procedure
  • Homogenization: Homogenize tissue (e.g., rat cerebral cortex) in 15 volumes of ice-cold Lysis Buffer using a Polytron homogenizer (setting 6, 15 sec).

  • Initial Spin: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclear debris. Save the supernatant (S1).

  • Membrane Pellet: Centrifuge S1 at 20,000 x g for 20 min at 4°C. Discard supernatant.

  • Osmotic Shock & Freeze: Resuspend pellet in fresh Lysis Buffer. Freeze the suspension at -80°C for at least 30 minutes.

    • Why? Ice crystal formation ruptures synaptosomes, releasing trapped endogenous GABA.

  • Thaw & Wash: Thaw rapidly at 37°C, then centrifuge at 20,000 x g for 20 min.

  • Repetitive Washing: Resuspend and centrifuge 3 more times .

    • Validation: If using [³H]-Muscimol, insufficient washing will result in a monophasic low-affinity curve (

      
       > 20 nM) instead of the expected high-affinity (
      
      
      
      ~ 5-10 nM).
  • Final Resuspension: Resuspend the final pellet in Assay Buffer to a protein concentration of ~0.5 - 1.0 mg/mL.

Protocol 2: Radioligand Binding Assay[4]

This protocol describes a Competition Binding Assay to determine the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 of a test compound.
Materials
  • 96-well Plate: Polypropylene (low binding).

  • Filters: Whatman GF/B or GF/C glass fiber filters.

  • PEI Solution: 0.3% Polyethyleneimine (PEI) in water.

  • Radioligand: e.g., [³H]-Muscimol (Specific Activity ~30 Ci/mmol).[5]

  • Test Compound: Serial dilutions (e.g.,

    
     M to 
    
    
    
    M).
Procedure
  • Filter Pre-treatment: Soak GF/B filters in 0.3% PEI for at least 1 hour at 4°C.

    • Why? GABA ligands (especially Muscimol) and benzodiazepines are sticky. PEI coats the glass fibers with a positive charge, reducing non-specific binding of the ligand to the filter itself.

  • Assay Setup: In each well of the 96-well plate, add:

    • 25 µL Test Compound (or buffer for Total Binding).[6]

    • 25 µL Non-Specific Binding (NSB) definition (e.g., 100 µM cold GABA).

    • 25 µL Radioligand (Final concentration should be equal to its

      
      , e.g., 5 nM for Muscimol).
      
    • 175 µL Membrane Suspension (Initiates reaction).

  • Incubation: Incubate at 4°C for 60 minutes .

    • Note: While 37°C is physiological, 4°C prevents receptor degradation and transporter activity (if any remain). For GABA_A, 4°C is standard.[4]

  • Termination:

    • Place PEI-soaked filters on the vacuum harvester.[7]

    • Rapidly aspirate the well contents through the filter.

    • Wash: Immediately wash filters 3x with 3 mL of ice-cold buffer.

    • Speed is key: The dissociation rate (

      
      ) of GABA agonists can be fast. The total wash time should be < 10 seconds.[2]
      
  • Counting: Dry filters, add liquid scintillant, and count radioactivity (CPM).

Data Analysis & Validation

Calculating Specific Binding

[8]
  • Quality Control: Specific binding should be >70% of Total Binding. If NSB is >30%, re-check PEI soaking or filter type.

Determining Affinity ( )

Use non-linear regression (4-parameter logistic fit) to determine the


. Convert to 

using the Cheng-Prusoff Equation :


  • 
     : Concentration of competitor inhibiting 50% of specific binding.
    
  • 
     : Concentration of radioligand used in the assay.[4][9]
    
  • 
     : Equilibrium dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Hill Slope Interpretation
  • Slope ≈ 1.0: Competitive interaction at a single site.

  • Slope < 1.0: Negative cooperativity or multiple binding sites (e.g., High and Low affinity states of GABA_A).

Receptor Complex Diagram

Understanding where your ligand binds is crucial for interpreting data.[10]

GABA_Receptor_Complex cluster_receptor GABA-A Receptor Pentamer Alpha Alpha (α) Subunit Beta Beta (β) Subunit Gamma Gamma (γ) Subunit GABA GABA / Muscimol (Agonist) GABA->Alpha Orthosteric Site (α/β Interface) GABA->Beta Benzo Benzodiazepines (Allosteric Modulator) Benzo->Alpha Allosteric Site (α/γ Interface) Benzo->Gamma Picro Picrotoxin (Channel Blocker) Picro->Beta Pore Blocker

Figure 2: Schematic of the GABA_A receptor complex illustrating distinct binding interfaces. Orthosteric ligands (Muscimol) bind at the α/β interface, while Benzodiazepines bind at the α/γ interface.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Ligand sticking to filters.Ensure filters are soaked in 0.3% PEI.[7] Try GF/C filters (thicker) or reduce ligand concentration.
Low Specific Binding Endogenous GABA present.Crucial: Increase wash steps during membrane prep. Ensure freeze-thaw step was performed.
No Displacement by Agonist Receptor desensitization or wrong buffer.Ensure incubation is at 4°C. Check if buffer requires ions (e.g.,

for GABA_B).
Hill Slope << 1.0 Heterogeneous receptor population.[2]This is common in brain tissue. Fit data to a two-site model to resolve High vs. Low affinity sites.

References

  • IUPHAR/BPS Guide to Pharmacology. GABA A Receptors: Introduction. [Link]

  • Olsen, R. W. (2018). GABA A receptor: Positive and negative allosteric modulators. Neuropharmacology.[2][3][4] [Link]

  • Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions.[11] Brain Research. (The seminal paper on washing techniques). [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

Sources

Application Note: Strategic Synthesis and Evaluation of N-Substituted Piperidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted piperidine-4-carboxylic acids (isonipecotic acid derivatives) represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for GABA uptake inhibitors (e.g., Tiagabine) and peptidomimetics. However, their zwitterionic nature (pKa₁


 3.7, pKa₂ 

10.7) presents unique challenges in synthesis, purification, and biological screening. This guide outlines a high-fidelity workflow for generating these scaffolds, focusing on reductive amination to prevent over-alkylation, "catch-and-release" purification strategies for zwitterions, and validated GAT-1 uptake assays.

Part 1: Synthetic Strategy & Optimization

The Challenge of N-Alkylation

Direct alkylation of piperidine-4-carboxylic acid with alkyl halides often leads to poly-alkylation (quaternization) and esterification side reactions due to the competing nucleophilicity of the carboxylate.

Recommended Approach: Reductive Amination The most robust method for introducing diverse N-substituents is reductive amination using aldehydes and Sodium Triacetoxyborohydride (STAB). This method is chemoselective, tolerates the free carboxylic acid (zwitterion), and suppresses over-alkylation.

Protocol A: One-Pot Reductive Amination (Solution Phase)

Objective: Mono-N-alkylation of piperidine-4-carboxylic acid without carboxylate protection.

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)[1][2][3]

  • Aldehyde of choice (1.0 - 1.2 equiv)[4]

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Acetic Acid (catalytic, optional for unreactive aldehydes)

  • Solvent: DCE (1,2-Dichloroethane) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Solubilization: Suspend piperidine-4-carboxylic acid (1.0 mmol) in DCE (5 mL). Note: If the zwitterion does not dissolve, add DMF dropwise until clear or use a sonication bath.

  • Imine Formation: Add the aldehyde (1.1 mmol). Stir at room temperature for 30–60 minutes.

    • Checkpoint: If the aldehyde is sterically hindered, add 1-2 drops of glacial acetic acid to catalyze imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes to manage gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (ninhydrin stain on TLC is often ineffective for tertiary amines).

  • Quench: Quench with sat. NaHCO₃ (aqueous).[4] Caution: Product is likely in the aqueous phase due to the carboxylate.

Decision Logic for Synthetic Route

The following diagram illustrates the decision process for selecting the optimal synthetic pathway based on available reagents.

SyntheticRoute cluster_0 Optimization Note Start Target: N-Substituted Piperidine-4-COOH ReagentCheck Available Electrophile? Start->ReagentCheck Aldehyde Aldehyde/Ketone ReagentCheck->Aldehyde Carbonyl Halide Alkyl Halide ReagentCheck->Halide Halogen Reductive Method A: Reductive Amination (STAB/DCE) Aldehyde->Reductive Preferred Protection Strategy C: Ester Protection Required First Halide->Protection Mandatory Alkylation Method B: Direct Alkylation (Risk: Quaternization) Protection->Alkylation Base (K2CO3)

Figure 1: Synthetic decision tree highlighting Reductive Amination as the preferred route to avoid protection/deprotection steps.

Part 2: Purification of Zwitterionic Scaffolds

Standard silica chromatography is often fatal for zwitterionic compounds like piperidine-4-carboxylic acids; they streak, adhere irreversibly to silica, or co-elute with polar impurities.

Protocol B: "Catch and Release" via SCX Chromatography

Strong Cation Exchange (SCX) cartridges are the industry standard for purifying amino acids and zwitterions from non-basic reaction byproducts.

Mechanism: The sulfonic acid resin captures the basic amine (Catch). Non-basic impurities (excess aldehyde, borate salts) are washed away. The product is released using ammonia (Release).

Step-by-Step Methodology:

  • Conditioning: Pre-wet a 5g SCX-2 cartridge with MeOH (20 mL) followed by DCM (20 mL).

  • Loading: Acidify the crude reaction mixture (pH 2-3) using 1M HCl/MeOH. Load onto the cartridge.

    • Why? Ensures the piperidine nitrogen is fully protonated (

      
      ) to bind to the sulfonate resin (
      
      
      
      ).
  • Washing (The Clean): Flush with MeOH (30 mL) and DCM (30 mL).

    • Result: Neutral organics and acidic byproducts pass through; the target remains bound.

  • Elution (The Release): Elute with 2M NH₃ in Methanol (20 mL).

    • Mechanism:[5][6] The excess ammonia deprotonates the amine, breaking the ionic bond with the resin.

  • Isolation: Concentrate the ammoniacal eluent in vacuo to yield the free zwitterion.

Data: Purification Efficiency Comparison

MethodYieldPurity (LC-MS)Notes
Silica Flash (DCM/MeOH) 35%85%Significant streaking; product loss on column.
Prep-HPLC (TFA Buffer) 70%>98%Yields TFA salt; requires lyophilization.
SCX Cartridge (Protocol B) 88% >95% Fast; yields free zwitterion; scalable.

Part 3: Biological Evaluation (GAT-1 Inhibition)

N-substituted piperidine-4-carboxylic acids are classic inhibitors of GAT-1 (GABA Transporter 1). The following assay validates the biological activity of the synthesized analogs.

Protocol C: [³H]-GABA Uptake Assay

Objective: Determine the IC₅₀ of the N-substituted analog against GAT-1 using HEK293 cells stably expressing mGAT1.

Materials:

  • HEK293-mGAT1 cells

  • Radioligand: [³H]-GABA (Specific activity ~30 Ci/mmol)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • Control Inhibitor: Tiagabine or Nipecotic Acid

Workflow:

  • Seeding: Plate cells in 96-well plates (poly-D-lysine coated) at

    
     cells/well. Incubate 24h.
    
  • Equilibration: Wash cells

    
     with KRH buffer.
    
  • Treatment: Add test compounds (concentration range

    
     to 
    
    
    
    M) in KRH buffer. Incubate for 10 min at 37°C.
  • Uptake Initiation: Add [³H]-GABA (final concentration 10 nM). Incubate for exactly 3 min.

    • Critical: Short incubation ensures initial rate conditions.

  • Termination: Rapidly aspirate buffer and wash

    
     with ice-cold KRH buffer to stop transport.
    
  • Lysis & Counting: Lyse cells with 1% SDS (sodium dodecyl sulfate). Add scintillation fluid and count CPM (Counts Per Minute) on a MicroBeta counter.

Biological Pathway & Logic

The following diagram details the interaction logic and assay readout interpretation.

GAT1_Assay Compound Test Compound (N-Substituted Piperidine) Binding Competitive Binding Compound->Binding GAT1 GAT-1 Transporter (Synaptic Cleft) GAT1->Binding GABA [3H]-GABA (Radioligand) GABA->Binding Competes Result_Low Low CPM (High Potency) Binding->Result_Low Inhibitor Wins Result_High High CPM (Low Potency) Binding->Result_High GABA Wins

Figure 2: Competitive mechanism of the GAT-1 uptake assay. Lower radioactivity (CPM) indicates higher inhibitor potency.

References

  • Gassama, A., et al. (2015). "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie. Link

  • ChemicalBook. (2023). "Isonipecotic acid Properties and pKa values." Link

  • Höffle-Maas, A., et al. (2017).[7] "Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives." ChemMedChem. Link

  • Bickler, J.R., et al. (2018).[8] "Ion Exchange Impurity Scavenging Improves Flash Purification Efficiency."[8] Biotage Application Notes. Link

  • PubChem. (2023). "Piperidine-4-carboxylic acid (Isonipecotic acid) Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis Optimization of 1-Cyclopentylpiperidine-4-carboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimized synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride (CAS: 953077-13-9). This protocol prioritizes the Ester Route over the direct acid route to maximize yield, simplify purification, and ensure consistent salt stoichiometry.

Executive Summary & Strategic Approach

The direct reductive amination of free isonipecotate (piperidine-4-carboxylic acid) is often plagued by zwitterionic insolubility , leading to heterogeneous reaction mixtures, incomplete conversion, and difficult workups.

The Optimized Strategy: The "Ester Route" To improve yield and purity, we utilize Ethyl Isonipecotate as the starting material. This modification renders the reaction homogeneous in non-polar solvents (DCE/DCM), allowing the use of Sodium Triacetoxyborohydride (STAB) —a milder, more selective, and less toxic reducing agent than the traditional Sodium Cyanoborohydride.

Core Workflow:

  • Reductive Amination: Ethyl isonipecotate + Cyclopentanone

    
     Ethyl 1-cyclopentylpiperidine-4-carboxylate.
    
  • Hydrolysis: Ester intermediate

    
     Free Acid (Carboxylate).
    
  • Salt Formation: Carboxylate

    
     Final Hydrochloride Salt.
    

Reaction Scheme & Logic Flow

SynthesisWorkflow cluster_0 Why this route? Start Ethyl Isonipecotate (Soluble Liquid/Solid) Intermediate Ethyl Ester Intermediate (Easy to Purify) Start->Intermediate Reductive Amination (Homogeneous) Reagents Cyclopentanone (1.2 eq) STAB (1.5 eq) AcOH (1.0 eq) DCE (Solvent) Reagents->Intermediate Hydrolysis Hydrolysis (NaOH / EtOH / H2O) Intermediate->Hydrolysis Workup Acidification (HCl) & Crystallization Hydrolysis->Workup Product Target HCl Salt (>90% Yield) Workup->Product Reason1 Avoids Zwitterion Solubility Issues

Figure 1: The "Ester Route" workflow ensures homogeneous conditions, preventing the stalling often seen with the insoluble free acid.

Detailed Experimental Protocol

Phase 1: Reductive Amination (Formation of the Ester Intermediate)

Objective: Synthesize ethyl 1-cyclopentylpiperidine-4-carboxylate.

  • Reagents:

    • Ethyl isonipecotate (1.0 equiv)

    • Cyclopentanone (1.2 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic Acid (AcOH) (1.0 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or DCM (0.2 M concentration)

Step-by-Step:

  • Mixing: Dissolve Ethyl isonipecotate and Cyclopentanone in dry DCE under inert atmosphere (N₂).

  • Activation: Add Acetic Acid. Stir for 10–15 minutes to promote imine/iminium ion formation.

  • Reduction: Cool to 0°C (optional, but recommended for selectivity). Add STAB portion-wise over 20 minutes.

    • Note: STAB is moisture sensitive. Ensure reagents are dry.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC or LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude ester is often pure enough (>95%) for hydrolysis. If not, purify via flash chromatography (Hexane/EtOAc).

Phase 2: Hydrolysis & Salt Formation

Objective: Convert ester to the final 1-cyclopentylpiperidine-4-carboxylic acid hydrochloride.

Step-by-Step:

  • Hydrolysis: Dissolve the ester intermediate in Ethanol (3 vol). Add 2M NaOH (2.0 equiv). Heat to reflux (or 60°C) for 2–4 hours until LCMS shows disappearance of ester.

  • Workup: Concentrate to remove Ethanol. Dilute with water (minimal volume).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl until pH < 1.

    • Critical: Do not stop at pH 7 (zwitterion). You need the HCl salt.[1]

  • Isolation:

    • Method A (Precipitation): If the salt precipitates, filter and wash with cold acetone/ether.

    • Method B (Evaporation): If no precipitate, evaporate to dryness (azeotrope with toluene to remove water). Triturate the residue with Acetone or Isopropanol to crystallize the salt from NaCl by-products (NaCl is insoluble in acetone; the product is slightly soluble or can be filtered hot if using EtOH).

    • Refined Isolation: Extract the free amino acid into n-Butanol if salt isolation is difficult, then treat the organic layer with HCl/Dioxane.

Troubleshooting Guide & FAQs

Module 1: Low Yield & Conversion Issues

Q: The reaction stalls with ~30% starting material remaining. Adding more STAB doesn't help.

  • Root Cause: Water contamination or "Old" STAB.

  • Mechanism: Water hydrolyzes the iminium intermediate back to the ketone and amine, preventing reduction. It also decomposes STAB.

  • Solution:

    • Dry your DCE/DCM over molecular sieves.

    • Use fresh STAB (it should be a fluffy white powder, not clumped/hard).

    • Protocol Adjustment: Pre-mix the amine and ketone with molecular sieves for 1 hour before adding STAB to drive the equilibrium toward the imine.

Q: I see a large "Cyclopentanol" impurity peak.

  • Root Cause: Direct reduction of the ketone.

  • Mechanism: STAB is selective, but if the imine formation is slow (sterics or lack of acid catalyst), STAB will eventually reduce the free cyclopentanone.

  • Solution:

    • Ensure Acetic Acid is present (1.0 eq) to catalyze imine formation.

    • Add the reducing agent slowly (portion-wise) after the amine and ketone have stirred for 30 mins.

Module 2: Purification & Isolation

Q: My final product is a hygroscopic goo, not a solid.

  • Root Cause: Residual water or excess HCl.

  • Solution:

    • Azeotrope: Dissolve the goo in Methanol/Toluene and rotary evaporate 3x to remove water.

    • Trituration: Add dry Diethyl Ether or Acetone to the residue and scratch the flask vigorously. Sonicate if necessary to induce crystallization.

    • Lyophilization: If all else fails, freeze-dry from water to obtain a fluffy powder.

Q: Can I use the direct acid route (Isonipecotic acid + Cyclopentanone)?

  • Technical Advice: Not Recommended.

  • Why: Isonipecotic acid is a zwitterion with high lattice energy. It is insoluble in DCE/DCM. You would be forced to use Methanol.

  • Risk: STAB reacts with Methanol (solvolysis), decomposing the reagent rapidly. You would have to use Sodium Cyanoborohydride (NaCNBH₃) , which is toxic and generates cyanide waste. The Ester Route is safer and more robust.

Comparative Data: Reducing Agents

FeatureSTAB (Recommended) NaCNBH₃ (Legacy)H₂ / Pd (Catalytic)
Solvent Compatibility DCE, DCM, THFMeOH, EtOHMeOH, EtOH, Water
Toxicity Low (Boric acid byproduct)High (Cyanide) Low
Selectivity Excellent (Favors Imine)GoodPoor (Reduces Ketone)
Reaction Rate Fast (1-4 hours)Slow (12-24 hours)Variable
Moisture Sensitivity HighLowN/A

Troubleshooting Logic Map

Troubleshooting Issue Problem Encountered Stalling Reaction Stalls (Incomplete Conversion) Issue->Stalling Impurity High Cyclopentanol Impurity Issue->Impurity Goo Product is Hygroscopic Oil Issue->Goo Sol_Water Check Solvent Dryness Add Molecular Sieves Stalling->Sol_Water Sol_Order Pre-form Imine (30m) Add STAB Slowly Impurity->Sol_Order Sol_Workup Azeotrope w/ Toluene Triturate w/ Ether Goo->Sol_Workup

Figure 2: Diagnostic decision tree for common synthesis failures.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

    • Context: The foundational text establishing STAB/DCE/AcOH as the gold standard for reductive amin
  • Context: Validates the specific "Ester-to-Acid" hydrolysis workflow for this CAS number.
  • Vandamme, S. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(6). [Link]

    • Context: Review of industrial applications, confirming the scalability of the ester route.

Sources

common side reactions in the N-alkylation of piperidines.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Piperidines

Case ID: PIP-ALK-001 Status: Open Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

The N-alkylation of piperidine is a fundamental transformation in medicinal chemistry, yet it is deceptively simple. While the core mechanism is a standard SN2 substitution, the reaction frequently suffers from chemoselectivity issues (over-alkylation to quaternary ammonium salts) and competing elimination pathways (E2).

This guide provides a root-cause analysis of these failures and offers self-validating protocols to ensure the selective formation of tertiary amines.

Diagnostic Workflow

Before modifying your reaction parameters, use this logic flow to identify the specific failure mode.

DiagnosticWorkflow Start Start: Low Yield / Impurity CheckLCMS Analyze Crude via LC-MS/NMR Start->CheckLCMS Result1 M+ + R group mass observed? (Quaternary Salt) CheckLCMS->Result1 Mass = Product + R Result2 Olefin peaks in NMR? (Elimination Product) CheckLCMS->Result2 Alkene detected Result3 Starting Material Remaining? (Stalled Reaction) CheckLCMS->Result3 SM detected Sol1 Issue: Over-Alkylation Fix: Switch to Reductive Amination or Control Stoichiometry Result1->Sol1 Sol2 Issue: E2 Elimination Fix: Change Base/Solvent or Lower Temp Result2->Sol2 Sol3 Issue: Protonation/Sterics Fix: Stronger Non-Nuc Base or Polar Aprotic Solvent Result3->Sol3

Figure 1: Diagnostic decision tree for identifying side reactions in piperidine alkylation.

Troubleshooting Guide (Q&A)

Issue 1: The "Double-Dip" (Over-Alkylation)

User Question: "I am targeting the tertiary amine, but I keep isolating the quaternary ammonium salt. I used 1 equivalent of alkyl halide. Why is this happening?"

Technical Insight: This is a classic kinetic issue. The product (N-alkylpiperidine) is often more nucleophilic than the starting secondary amine due to the inductive electron-donating effect of the newly added alkyl group. As the reaction proceeds, the product competes for the remaining alkyl halide.

Corrective Actions:

  • Stoichiometry Control: Never use a 1:1 ratio for direct alkylation. Use a deficiency of the alkyl halide (0.8 eq) or a large excess of the amine (3–5 eq) to statistically favor mono-alkylation [1].

  • The "Drip" Method: Add the alkyl halide dropwise via a syringe pump over 1–2 hours. This keeps the concentration of the electrophile low relative to the nucleophile.

  • The Ultimate Fix (Reductive Amination): If the alkyl group allows, switch to reacting the piperidine with the corresponding aldehyde/ketone and a reducing agent (e.g., NaBH(OAc)₃). This mechanism proceeds via an iminium ion which cannot be alkylated a second time under these conditions [2].

Issue 2: Disappearing Electrophile (Hofmann Elimination)

User Question: "My alkyl halide is consumed, but I mostly recover unreacted piperidine. The NMR shows alkene peaks."

Technical Insight: You are witnessing the E2 Elimination pathway. Piperidine is a secondary amine with a pKa of ~11.2, making it a moderately strong base. If your alkyl halide is secondary or tertiary, or if you use high heat, the piperidine (or the added auxiliary base) will deprotonate the


-carbon of the alkyl halide rather than attacking the 

-carbon [3].

Corrective Actions:

  • Base Selection: Switch to a non-nucleophilic, weaker base.[1] Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) are superior to strong organic bases like TEA or DIPEA for sensitive substrates.

  • Solvent Switch: E2 reactions are favored in polar protic solvents (like ethanol) at high temps. Switch to polar aprotic solvents (DMF, MeCN) and run at the lowest possible temperature (0°C to RT) [4].

Issue 3: Reaction Stalling

User Question: "The reaction goes to 50% conversion and stops. Adding more alkyl halide doesn't help."

Technical Insight: This is likely due to acid scavenging failure . The reaction generates HX (acid) as a byproduct.[1] If you do not have an auxiliary base, the acid protonates the unreacted piperidine, forming a piperidinium salt which is non-nucleophilic.[1]

Corrective Actions:

  • Ensure you have at least 2.0 equivalents of base (or excess piperidine) to neutralize the acid generated.

  • Self-Validating Check: Check the pH of the reaction mixture. It must remain basic (> pH 9) throughout the process.

Optimized Protocols

Protocol A: Direct Alkylation (High Risk, Quick)

Best for: Primary alkyl halides where reductive amination is impossible.

  • Setup: Dissolve Piperidine (1.2 mmol, 1.2 eq) and K₂CO₃ (2.0 mmol, 2.0 eq) in anhydrous Acetonitrile (MeCN, 5 mL).

  • Addition: Cool to 0°C. Dissolve Alkyl Halide (1.0 mmol, 1.0 eq) in MeCN (1 mL) and add dropwise over 30 minutes.

  • Monitoring: Warm to RT. Monitor via TLC/LCMS.

    • Critical Checkpoint: If dialkylation is observed (M+R mass), stop immediately.

  • Workup: Filter solids (K₂CO₃/KX). Concentrate filtrate.

Protocol B: Reductive Amination (High Fidelity, Recommended)

Best for: Synthesis of N-alkyl piperidines from available aldehydes/ketones. Eliminates over-alkylation risk.[2]

  • Imine Formation: Mix Piperidine (1.0 mmol) and Aldehyde (1.1 mmol) in DCE (Dichloroethane) or DCM (5 mL). Add Acetic Acid (1 drop) to catalyze. Stir for 30 min.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 mmol) in one portion.

    • Why STAB? It is mild and will not reduce the aldehyde/ketone directly, only the iminium ion [5].

  • Quench: Stir 2–16 hours. Quench with sat. NaHCO₃.

  • Purification: Extract with DCM. The product is almost exclusively the tertiary amine.

Comparative Data: Solvent & Base Effects[2][3]

VariableRecommendationMechanistic Rationale
Solvent Acetonitrile (MeCN) Polar aprotic; enhances nucleophilicity of amine while stabilizing the transition state.
Solvent Avoid Ethanol/MethanolProtic solvents solvate the nucleophile (H-bonding), slowing SN2 and favoring Elimination.
Base K₂CO₃ or Cs₂CO₃ Heterogeneous inorganic bases prevent "base-catalyzed" elimination side reactions common with soluble organic bases.
Base Avoid NaH / KOHToo strong; will cause rapid E2 elimination of the alkyl halide.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Note how the "Desired Path" (Green) must compete with "Over-Alkylation" (Red) and "Elimination" (Orange).

ReactionPathways SM Piperidine (Secondary Amine) Target N-Alkyl Piperidine (Tertiary Amine) SM->Target SN2 (Desired) RX Alkyl Halide (R-X) Alkene Alkene (Elimination Product) RX->Alkene E2 Elimination (Base induced) Quat Quaternary Ammonium Salt Target->Quat Over-Alkylation (Product acts as Nu)

Figure 2: Kinetic competition between substitution (SN2), elimination (E2), and quaternization.

References

  • BenchChem Technical Support. (2025).[1] Optimizing Piperidine Reactions for Enhanced Yield and Purity. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: The Superior Alternative to Direct Alkylation.[3] Retrieved from

  • Wikipedia. Hofmann Elimination Mechanism and Regiochemistry. Retrieved from

  • ACS Green Chemistry Institute. Reagent Guide: Avoiding Over-alkylation. Retrieved from

  • National Institutes of Health (NIH). One-Pot Route from Halogenated Amides to Piperidines. Retrieved from

Sources

Technical Support Center: Strategies for Preventing Over-Alkylation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of piperidine synthesis. Over-alkylation, the formation of quaternary ammonium salts, is a frequent and challenging side reaction that can significantly impact yield and purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve selective mono-alkylation of the piperidine nitrogen.

I. Understanding the Challenge: The Mechanism of Over-Alkylation

Direct N-alkylation of piperidine with alkyl halides is a common synthetic transformation. However, the mono-alkylated piperidine product is often more nucleophilic than the starting material, making it susceptible to a second alkylation event. This leads to the formation of a quaternary ammonium salt, a common impurity that can be difficult to remove.[1][2]

Here, we will explore the key factors influencing this side reaction and provide actionable strategies to mitigate it.

Mechanism of Piperidine N-Alkylation and Over-Alkylation

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.

G cluster_0 Step 1: Mono-alkylation cluster_1 Step 2: Over-alkylation (Side Reaction) Piperidine Piperidine (Nucleophile) Transition_State_1 Sₙ2 Transition State Piperidine->Transition_State_1 Attacks Alkyl_Halide Alkyl Halide (Electrophile) Alkyl_Halide->Transition_State_1 Mono_Alkylated_Piperidine Mono-alkylated Piperidine (Product) Transition_State_1->Mono_Alkylated_Piperidine Halide_Ion_1 Halide Ion Transition_State_1->Halide_Ion_1 Mono_Alkylated_Piperidine_2 Mono-alkylated Piperidine (More Nucleophilic) Transition_State_2 Sₙ2 Transition State Mono_Alkylated_Piperidine_2->Transition_State_2 Attacks Alkyl_Halide_2 Alkyl Halide (Excess or Reactive) Alkyl_Halide_2->Transition_State_2 Quaternary_Ammonium_Salt Quaternary Ammonium Salt (Over-alkylation Product) Transition_State_2->Quaternary_Ammonium_Salt Halide_Ion_2 Halide Ion Transition_State_2->Halide_Ion_2

Caption: Mechanism of piperidine N-alkylation and over-alkylation.

II. Troubleshooting Guide: Addressing Over-Alkylation in Real-Time

This section provides a question-and-answer formatted guide to troubleshoot common issues related to over-alkylation during piperidine synthesis.

Observed Problem Probable Cause Recommended Solution & Scientific Rationale
Significant formation of a water-soluble byproduct, confirmed as a quaternary ammonium salt by LC-MS. Excessive reactivity of the alkylating agent and/or high concentration. 1. Control Stoichiometry: Use a slight excess of piperidine (1.1-1.2 equivalents) relative to the alkylating agent.[1] This ensures the alkylating agent is the limiting reagent, reducing the probability of a second alkylation. 2. Slow Addition: Add the alkylating agent dropwise or via a syringe pump.[1][2] This maintains a low concentration of the electrophile, favoring mono-alkylation. 3. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.[1]
Reaction proceeds to completion, but the desired mono-alkylated product is difficult to isolate from the quaternary salt. Similar polarities of the desired product and the byproduct. 1. Optimize Work-up: After the reaction, partition the mixture between an organic solvent (e.g., diethyl ether) and a saturated aqueous solution of sodium bicarbonate.[2] This will deprotonate any piperidinium salts, making the mono-alkylated product soluble in the organic phase, while the quaternary salt remains in the aqueous layer. 2. Consider Alternative Purification: If standard extraction is insufficient, consider column chromatography on silica gel. The highly polar quaternary salt will have a strong affinity for the silica, allowing for the elution of the less polar mono-alkylated product.
The reaction is sluggish, and increasing the temperature to accelerate it leads to significant over-alkylation. Poor leaving group on the alkylating agent or steric hindrance. 1. Improve the Leaving Group: Switch from an alkyl chloride to a more reactive alkyl bromide or iodide.[1] This will increase the rate of the desired mono-alkylation without needing to increase the temperature. 2. Use a Non-Nucleophilic Base: The reaction generates an acid byproduct (e.g., HBr, HCl) that can protonate the starting piperidine, rendering it non-nucleophilic.[1] Adding a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) will scavenge this acid, allowing the reaction to proceed at a lower temperature.[1][2]

III. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for controlling piperidine N-alkylation?

A1: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[1][2] They effectively solvate the reactants and facilitate the SN2 reaction pathway.

Q2: How can I monitor the progress of the reaction to avoid over-alkylation?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1] By co-spotting the reaction mixture with the starting piperidine and, if available, the desired mono-alkylated product, you can track the consumption of starting material and the formation of the product. The highly polar quaternary ammonium salt will typically have a very low Rf value. Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for more precise monitoring.[1]

Q3: Are there alternative methods to direct alkylation that completely avoid over-alkylation?

A3: Yes, two highly effective methods are reductive amination and the use of protecting groups.

  • Reductive Amination: This two-step, one-pot process involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding N-alkylated piperidine.[3] This method is highly selective for mono-alkylation as the imine only forms once on the secondary amine.[3] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[3]

  • Protecting Groups: The piperidine nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc). The protected piperidine can then be subjected to conditions that would otherwise lead to over-alkylation.[4] Following the desired transformation, the protecting group is removed under specific conditions to yield the mono-functionalized piperidine.[4]

Q4: Can flow chemistry be used to control over-alkylation?

A4: Flow chemistry offers excellent control over reaction parameters such as stoichiometry, temperature, and reaction time, making it a powerful tool for minimizing over-alkylation.[5] By precisely controlling the mixing and residence time of the reactants, it is possible to achieve high selectivity for the mono-alkylated product.[4]

IV. Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation of Piperidine

This protocol details a standard procedure for the controlled mono-alkylation of piperidine using an alkyl halide.

Materials:

  • Piperidine (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Potassium carbonate (1.5 equivalents), anhydrous

  • Acetonitrile (anhydrous, to make a 0.2 M solution of piperidine)

  • Round-bottom flask

  • Magnetic stir bar

  • Syringe pump (optional, for slow addition)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add piperidine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to achieve the desired concentration (e.g., 0.2 M).

  • Place the flask under an inert atmosphere.

  • Slowly add the alkyl halide to the stirring mixture at room temperature. For highly reactive alkylating agents, consider using a syringe pump for controlled addition over several hours.[1][2]

  • Monitor the reaction progress by TLC or LC-MS until the starting piperidine is consumed.[1]

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by extraction as described in the Troubleshooting Guide.

Protocol 2: Reductive Amination for Selective Mono-Alkylation

This protocol provides a general procedure for the N-alkylation of piperidine via reductive amination.

Materials:

  • Piperidine (1.0 equivalent)

  • Aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stir bar

  • Inert atmosphere (optional)

Procedure:

  • To a round-bottom flask containing a solution of piperidine in DCM or DCE, add the aldehyde or ketone.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography if necessary.

V. Visualizing Synthetic Strategies

Workflow for Controlled Alkylation

G cluster_0 Direct Alkylation Control cluster_1 Alternative Strategies Start_DA Piperidine + Alkyl Halide Stoichiometry Control Stoichiometry (Piperidine in excess) Start_DA->Stoichiometry Slow_Addition Slow Addition of Alkyl Halide Stoichiometry->Slow_Addition Low_Temp Lower Reaction Temperature Slow_Addition->Low_Temp Base Add Non-nucleophilic Base (e.g., K₂CO₃) Low_Temp->Base End_DA Selective Mono-alkylation Base->End_DA Start_AS Piperidine Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Start_AS->Reductive_Amination Protecting_Group Protecting Group Chemistry (e.g., Boc) Start_AS->Protecting_Group End_AS Selective Mono-alkylation Reductive_Amination->End_AS Protecting_Group->End_AS

Sources

optimizing temperature for cyclopentylation of piperidine ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Temperature for Cyclopentylation of Piperidine Esters

Case ID: T-CYC-PIP-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for N-cyclopentylation. You are likely attempting to attach a cyclopentyl ring to the nitrogen of a piperidine ester (e.g., ethyl isonipecotate).

Temperature is the critical variable here.[1] It dictates the competition between kinetic product formation (N-alkylation) and thermodynamic byproducts (elimination or hydrolysis). This guide separates the workflow into the two primary synthetic pathways: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B).

Part 1: Method Selection & Thermal Strategy

Before setting your temperature controller, confirm your pathway. The thermal requirements for these two methods are diametrically opposed.

Visual Workflow: Pathway Selection

PathwaySelection Start Substrate: Piperidine Ester Reagent Available Reagents? Start->Reagent MethodA Method A: Reductive Amination (Cyclopentanone + NaBH(OAc)3) Reagent->MethodA Has Ketone MethodB Method B: Direct Alkylation (Cyclopentyl Bromide + Base) Reagent->MethodB Has Halide TempA Target Temp: 0°C to 25°C (Kinetic Control) MethodA->TempA TempB Target Temp: 60°C to 90°C (Thermodynamic Push) MethodB->TempB

Figure 1: Decision matrix for thermal strategy based on available reagents.

Part 2: Troubleshooting Reductive Amination (Method A)

Context: You are reacting a piperidine ester with cyclopentanone using a reducing agent like Sodium Triacetoxyborohydride (STAB).

Q: I am running the reaction at 50°C to speed it up, but my yield is dropping. Why? A: You are likely degrading your reducing agent or promoting side reactions. STAB is thermally sensitive. Above 40°C, it can decompose, losing its hydride activity before it reduces the iminium ion. Furthermore, higher temperatures favor the reduction of the ketone (cyclopentanone) to the alcohol (cyclopentanol) over the reductive amination of the amine.

  • Recommendation: Maintain reaction at 20–25°C . If the rate is sluggish, add a catalytic amount of Acetic Acid (AcOH) rather than increasing heat.

Q: My ester moiety seems to be hydrolyzing. Is this temperature-related? A: Indirectly, yes. While STAB is mild, if you are using elevated temperatures (>50°C) in the presence of adventitious water (from the solvent or air), you risk hydrolyzing the ester to the carboxylic acid.

  • Protocol Fix: Ensure solvents (DCE or THF) are dry. Keep T < 30°C.

Data Table: Temperature Impact on Reductive Amination

TemperatureReaction RateImpurity: CyclopentanolImpurity: Ester HydrolysisVerdict
0–10°C SlowNegligibleNoneSafe but inefficient.
20–25°C Optimal Low (<5%)NoneRecommended.
40–60°C FastHigh (>15%)Risk increasesAvoid.
>80°C UncontrolledMajor ProductHigh RiskCritical Failure.

Part 3: Troubleshooting Direct Alkylation (Method B)

Context: You are reacting piperidine ester with cyclopentyl bromide (or iodide) and a base (e.g., K2CO3, DIPEA) in a solvent like DMF or Acetonitrile.

Q: I am refluxing at 80°C. I see the starting material disappearing, but the product yield is low. Where is the mass balance going? A: You are fighting the E2 Elimination pathway. Cyclopentyl halides are secondary alkyl halides. At high temperatures (typically >70°C) with a base, the halide prefers to eliminate to form cyclopentene (a gas/volatile liquid) rather than undergo substitution (Sn2) with your bulky piperidine.

  • Diagnostic: Check your NMR for cyclopentene peaks (olefinic protons) or notice if your alkylating agent is "evaporating" (it's actually eliminating).

Q: The reaction is stalled at 40°C. Can I heat it? A: Yes, but you must "step" the temperature. Secondary halides are sluggish in Sn2 reactions due to steric hindrance (the "ring strain" of cyclopentyl also plays a role).

  • Protocol:

    • Start at 60°C . Monitor by LCMS after 4 hours.

    • If conversion is <20%, add Potassium Iodide (KI) (0.1 eq) as a catalyst (Finkelstein condition) rather than cranking the heat immediately.

    • Only go to 80–90°C if absolutely necessary and use a sealed tube to prevent loss of reagents.

Visual Mechanism: The Thermal Battle (Sn2 vs E2)

Sn2vsE2 Substrate Cyclopentyl Bromide + Piperidine Ester PathHighT High Temp (>80°C) + Strong Base Substrate->PathHighT PathLowT Mod. Temp (60°C) + Polar Aprotic Solvent Substrate->PathLowT Elimination E2 Elimination (Cyclopentene formed) PathHighT->Elimination Major Pathway PathLowT->Elimination Minor Side Rxn Substitution Sn2 Substitution (Target Product) PathLowT->Substitution Major Pathway

Figure 2: Mechanistic divergence driven by thermal energy.

Part 4: Validated Experimental Protocols

Protocol A: Ambient Reductive Amination (High Fidelity)

Best for: Preserving ester functionality and avoiding elimination.

  • Dissolve: 1.0 eq Piperidine Ester and 1.1 eq Cyclopentanone in 1,2-Dichloroethane (DCE).

  • Activate: Add 1.0 eq Acetic Acid. Stir for 15 mins at 20°C .

  • Reduce: Add 1.4 eq Sodium Triacetoxyborohydride (STAB) in three portions over 1 hour.

    • Why? Adding all at once causes a localized exotherm which can degrade the reagent.

  • Monitor: Stir at 20–25°C for 12 hours.

  • Quench: Add saturated NaHCO3 (aq).

Protocol B: Catalyzed Nucleophilic Substitution

Best for: When cyclopentanone is unavailable or specific halides are required.

  • Prepare: Mix 1.0 eq Piperidine Ester and 2.0 eq K2CO3 in DMF (anhydrous).

  • Catalyze: Add 0.1 eq Potassium Iodide (KI).

  • Add: Add 1.2 eq Cyclopentyl Bromide.

  • Heat Step-Wise:

    • Heat to 60°C for 4 hours.

    • Check LCMS.[2][3] If conversion <50%, raise to 80°C .

    • Warning: Do not exceed 90°C to avoid rapid polymerization of DMF or ester hydrolysis.

References

  • Reductive Amination Kinetics & Optimization

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
    • Source:

  • N-Alkylation of Piperidines (Sn2 vs E2)

    • Valerio, V., et al.
    • Source:

  • Cyclopentanone Reductive Amination Studies

    • ResearchGate Discussion on Reductive Amination of Cyclopentanone.[4]

    • Source:

  • Thermal Stability of Piperidine Derivatives

    • "Influence of piperidine ring on stability and reactivity of piperine."[3]

    • Source:[3]

Sources

Technical Support Center: Purification of Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Conundrum of a Dual-Personality Molecule

Piperidine carboxylic acids are foundational building blocks in modern drug discovery, forming the structural core of numerous pharmaceuticals, from antipsychotics to GABA uptake inhibitors.[1][2] However, their unique molecular architecture, containing both a basic piperidine nitrogen and an acidic carboxylic acid, presents significant purification challenges. These molecules exist as zwitterions at their isoelectric point, leading to unusual solubility profiles—often highly soluble in water but sparingly soluble in common organic solvents.[3][4] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers navigate the complexities of purifying these valuable compounds.

The Core Challenge: Understanding the Zwitterionic Nature

The primary difficulty in purifying piperidine carboxylic acids stems from their ability to change charge based on pH. This zwitterionic character governs their behavior in different solvents and on various chromatographic media.

Zwitterion_pH cluster_low_pH Low pH (e.g., pH < 2) cluster_pI Isoelectric Point (pI) cluster_high_pH High pH (e.g., pH > 11) low_pH_struct Cationic Form (Piperidinium) pI_struct Zwitterionic Form (Net Neutral) low_pH_struct->pI_struct Add Base pI_struct->low_pH_struct Add Acid high_pH_struct Anionic Form (Carboxylate) pI_struct->high_pH_struct Add Base high_pH_struct->pI_struct Add Acid

Caption: pH-dependent charge states of a piperidine carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the purification of piperidine carboxylic acids, organized by technique.

General Purification & Handling

Q1: My piperidine carboxylic acid is an intractable oil or gum and refuses to crystallize. What can I do?

A: This is a common issue, often due to residual solvents, salts, or other impurities disrupting the crystal lattice.

  • Causality: The zwitterionic nature can lead to strong intermolecular interactions that favor an amorphous state over a crystalline one. Inorganic salts from pH adjustments are a frequent culprit.

  • Troubleshooting Steps:

    • Salt Formation: Convert the zwitterion into a well-defined salt. Adding a solution of HCl in a non-polar solvent (like ether or dioxane) can precipitate the hydrochloride salt, which often has better crystalline properties. Similarly, organic acids like oxalic or tartaric acid can be used to form crystalline salts.[5][6]

    • Solvent Trituration: Vigorously stir or sonicate the oil in a solvent where it is poorly soluble (e.g., diethyl ether, pentane, or ethyl acetate). This can wash away soluble impurities and induce crystallization.

    • Co-evaporation: Dissolve the oil in a solvent like methanol and then add a lower-boiling, less polar solvent like toluene. Rotary evaporation will preferentially remove the toluene, which can help break the water azeotrope and remove residual moisture that may be inhibiting crystallization.[7]

Q2: My compound is highly water-soluble, but I need to extract it into an organic layer. How can I achieve this?

A: Direct extraction of the zwitterionic form is often inefficient. The key is to suppress the charge of one of the functional groups by adjusting the pH.

  • Causality: At its isoelectric point, the compound is a salt and prefers the aqueous phase. By making the solution strongly acidic or basic, you convert the molecule into a charged species that can be paired with a counter-ion or into a less polar form (as an ester or protected amine) for extraction.

  • Troubleshooting Steps:

    • Acidic Extraction (as Ester): If your molecule is stable to esterification, converting the carboxylic acid to, for example, an ethyl or methyl ester will remove the negative charge, making the molecule more lipophilic and extractable into solvents like dichloromethane (DCM) or ethyl acetate.

    • pH Adjustment (Use with Caution): Adjusting the pH to be very low (e.g., pH 1-2) protonates the piperidine, forming a cation. While still water-soluble, it can sometimes be extracted with more polar solvents like butanol. Conversely, at very high pH (e.g., pH 12-13), the carboxylic acid is a carboxylate, but this is generally not effective for extraction from water. This method is often a last resort as it can introduce high salt concentrations.

    • Salting Out: Adding a large amount of a salt like sodium chloride or ammonium sulfate to the aqueous layer can decrease the solubility of the piperidine carboxylic acid, pushing it into the organic phase during extraction.[7]

Purification by Crystallization

Q3: What are the best solvent systems for recrystallizing piperidine carboxylic acids?

A: Due to their high polarity, finding a single ideal solvent is rare. Mixed-solvent systems are typically required.

  • Causality: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For polar zwitterions, this often means pairing a polar, protic solvent (to dissolve) with a less polar co-solvent (to induce precipitation).

  • Recommended Systems:

    • Methanol / Diethyl Ether

    • Ethanol / Water

    • Isopropanol / Hexanes

    • Methanol / Acetonitrile

    • Dimethylformamide (DMF) / Water

Solvent SystemPolarity MismatchTypical Use Case
Methanol / Ether HighDissolve crude solid in minimal hot methanol, add ether until turbidity appears, then cool.
Ethanol / Water LowFor highly water-soluble compounds. Dissolve in hot water, add ethanol, and cool.
Isopropanol MediumCan sometimes work as a single solvent for less polar derivatives.[5]
Purification by Chromatography

Purification_Decision_Tree start Crude Piperidine Carboxylic Acid is_polar Is the compound highly polar and water-soluble? start->is_polar is_basic Is peak tailing on silica a major issue? is_polar->is_basic No rp_chrom Reverse-Phase (C18 with ion pairing) or HILIC is_polar->rp_chrom Yes need_desalting Need to remove inorganic salts? is_basic->need_desalting No np_chrom Normal-Phase Silica (with basic modifier) or Basic Alumina is_basic->np_chrom Yes iex_chrom Ion-Exchange Chromatography (IEX) need_desalting->iex_chrom Yes recrystallize Recrystallization (often as a salt) need_desalting->recrystallize No

Caption: Decision workflow for selecting a purification method.

Q4: My compound streaks severely on a standard silica gel column. How can I get sharp peaks?

A: This is a classic problem caused by the basic piperidine nitrogen interacting strongly with the acidic silanol groups on the silica surface.[8]

  • Causality: The lone pair on the nitrogen adsorbs almost irreversibly to the Si-OH groups, leading to significant peak tailing and often poor recovery.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a basic modifier to the eluent to compete with your compound for the acidic sites.

      • Triethylamine (TEA): Add 0.1-2% (v/v) to your mobile phase (e.g., DCM/Methanol). This is the most common and effective solution.[8]

      • Ammonia: Use a mobile phase saturated with ammonia, such as 7N NH3 in Methanol, as the polar component (e.g., DCM / (10% 7N NH3 in MeOH)).

    • Use a Different Stationary Phase:

      • Amine-Functionalized Silica: These columns have amino groups bonded to the silica, creating a more basic surface that minimizes interactions with basic analytes.[9]

      • Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.

Q5: My compound doesn't move off the baseline in normal-phase but isn't retained in reverse-phase. What chromatography mode should I use?

A: This "no-man's-land" of polarity is where specialized techniques like Ion-Exchange (IEX) and Hydrophilic Interaction Liquid Chromatography (HILIC) excel.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[10][11] It is exceptionally well-suited for piperidine carboxylic acids and can also be used for desalting.[4]

    • Cation-Exchange: At a pH below the pKa of the carboxylic acid (e.g., pH ~2-3), the piperidine is protonated (positive charge). The compound will bind to a strong cation exchange (SCX) resin. Elution is achieved by increasing the salt concentration or increasing the pH.

    • Anion-Exchange: At a pH above the pKa of the piperidine (e.g., pH ~11), the carboxyl group is deprotonated (negative charge). The compound will bind to a strong anion exchange (SAX) resin. Elution is done by increasing salt concentration or decreasing the pH.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a mode of normal-phase chromatography used for highly polar compounds.[12][13]

    • Mechanism: It uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. A thin layer of water is adsorbed onto the stationary phase, and polar analytes partition into this layer. Elution is achieved by increasing the amount of water in the mobile phase.[14][15] This is an excellent high-resolution technique for analyzing or purifying these compounds when reverse-phase fails.

Detailed Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation & Recrystallization

This protocol is ideal for converting an oily or impure zwitterionic product into a more easily handled and purified crystalline salt.

  • Dissolution: Dissolve the crude piperidine carboxylic acid (1.0 eq) in a minimal amount of a polar solvent like methanol or ethanol.

  • Acidification: To the stirred solution, slowly add a solution of 2M HCl in diethyl ether (1.1 eq). A white precipitate should begin to form immediately.

  • Precipitation: Continue adding the HCl solution until no further precipitation is observed. If the product remains in solution, the volume can be reduced, or a less polar co-solvent (e.g., more diethyl ether or ethyl acetate) can be added to force precipitation.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid by vacuum filtration.[8]

  • Washing: Wash the collected solid with a small amount of cold diethyl ether or the co-solvent used for precipitation to remove soluble impurities.

  • Recrystallization: Dissolve the crude HCl salt in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under high vacuum to remove all residual solvent.

Protocol 2: Purification by Strong Cation Exchange (SCX) Chromatography

This solid-phase extraction (SPE) style protocol is excellent for capturing the desired product from a complex mixture and removing neutral or acidic impurities.

IEX_Workflow start Dissolve Crude Product in Water/Methanol acidify Adjust pH to ~2-3 (e.g., with TFA or HCl) start->acidify load Load Acidified Sample onto SCX Cartridge acidify->load condition Condition SCX Cartridge (Methanol, then low pH buffer) condition->load wash Wash with Low pH Buffer (Removes neutral/acidic impurities) load->wash elute Elute Product with Basic Solution (e.g., 2N NH3 in Methanol) wash->elute concentrate Concentrate Eluate under Reduced Pressure elute->concentrate final_product Isolated Piperidine Carboxylic Acid concentrate->final_product

Caption: Workflow for purification using SCX chromatography.

  • Resin Preparation: Select a strong cation exchange (SCX) resin (e.g., Dowex® 50WX8 or a pre-packed SPE cartridge). Condition the resin by washing sequentially with methanol, deionized water, and finally a low pH buffer (e.g., 0.1% formic acid in water, pH ~2.5).

  • Sample Preparation: Dissolve the crude product in a small amount of the low pH buffer. Ensure the pH is low enough to fully protonate the piperidine nitrogen.

  • Loading: Load the sample solution onto the conditioned SCX column. The positively charged product will bind to the negatively charged resin.

  • Washing: Wash the column with several column volumes of the low pH buffer to elute any neutral or acidic impurities.

  • Elution: Elute the desired product by washing the column with a basic solution. A 2M solution of ammonia in methanol is highly effective. The ammonia neutralizes the piperidinium cation, releasing it from the resin.

  • Isolation: Collect the basic eluate and concentrate it under reduced pressure to yield the purified piperidine carboxylic acid in its free base/zwitterionic form.

References

  • BenchChem. (2025). common challenges in working with piperidine-based compounds. BenchChem Technical Support.
  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • ResearchGate. (2020). How to desalt zwitterions?
  • BenchChem. (2025).
  • Google Patents. (2008).
  • Google Patents. (2006).
  • MDPI. (2022).
  • Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros.
  • Chrom Tech, Inc. (2025).
  • Sino Biological. (n.d.).
  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • The Nest Group. (2002).
  • ResearchGate. (2017).
  • Thermo Fisher Scientific. (n.d.).

Sources

Technical Support Center: Purification of 1-Cyclopentylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for the purification of 1-Cyclopentylpiperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges, specifically the removal of unreacted starting materials.

Understanding the Challenge: Impurity Profile

The purity of any active pharmaceutical ingredient (API) precursor is paramount. In the synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid, the most common impurities are the starting materials from the N-alkylation reaction. The typical synthetic route involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with a cyclopentylating agent (e.g., cyclopentyl bromide) or the reductive amination of a piperidine-4-carboxylate ester with cyclopentanone, followed by hydrolysis.[1]

Therefore, the primary contaminants you are likely to encounter are:

  • Piperidine-4-carboxylic acid: The unreacted secondary amine starting material.

  • Cyclopentylating Agent: Residual, non-polar reagents like cyclopentyl bromide or cyclopentanone.

  • Side-Products: Minimal amounts of over-alkylated quaternary salts or other reaction-specific impurities.

The structural similarity between the desired product and the unreacted piperidine-4-carboxylic acid, particularly their shared zwitterionic character, presents the main purification hurdle.[2]

Physicochemical Properties: The Key to Separation

An effective purification strategy is built upon the differential physicochemical properties of the product and its impurities. Both the target compound and the primary starting material are amino acids, capable of existing as zwitterions.[2][3][4] Understanding their properties is crucial for manipulating solubility.

Property1-Cyclopentylpiperidine-4-carboxylic acid (Product)Piperidine-4-carboxylic acid (Impurity)Rationale for Separation
Structure Tertiary Amine, Carboxylic AcidSecondary Amine, Carboxylic AcidThe difference in the amine basicity (tertiary vs. secondary) is a key handle for separation.
Molecular Weight ~197.27 g/mol 129.16 g/mol [5]Affects diffusion rates in chromatography but is less useful for extraction.
pKa (Piperidine N-H) N/A (Tertiary Amine)~10.72[6]The absence of an acidic N-H proton on the product is a significant differentiating factor.
pKa (Carboxylic Acid) ~4.5 (Predicted)[7]~3.73[6]The acidity of the carboxyl group is similar, making separation based on this alone difficult.
Isoelectric Point (pI) Moderately BasicNear NeutralThe pI, where the molecule has minimal aqueous solubility, will differ. This can be exploited for selective precipitation.[3]
Solubility Soluble in methanol[7]; low water solubility near pI.Soluble in water[6]; insoluble in many organic solvents.Differential solubility in various solvent systems is the foundation for extraction and recrystallization.

Troubleshooting and Purification Strategies

This section addresses common purification issues in a question-and-answer format, providing both the "how" and the "why" for each technique.

Q1: My crude product is heavily contaminated with unreacted piperidine-4-carboxylic acid. How can I remove it?

Answer: This is the most common challenge. Due to the similar acidic carboxyl groups, a simple acid or base wash might not be effective. The most robust method is a pH-adjusted liquid-liquid extraction that exploits the zwitterionic nature of both compounds and their different isoelectric points (pI).

The core principle is to find a pH where the solubilities of your product and the starting material are significantly different. Since the tertiary amine of your product is more basic than the secondary amine of the starting material, their behavior upon pH adjustment will differ.

Strategy: pH-Controlled Precipitation and Extraction

This protocol aims to isolate the compounds by carefully adjusting the pH of an aqueous solution to crash out the less soluble species.

// Node styles process [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; phase [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cylinder]; product [fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded"];

// Nodes A [label="Crude Solid Mixture\n(Product + SM)", class="process"]; B [label="Dissolve in Dilute Aqueous HCl (pH ~2)", class="process"]; C [label="Aqueous Solution\n(Both compounds soluble as hydrochlorides)", class="phase"]; D [label="Wash with Organic Solvent\n(e.g., DCM or Ether)", class="process"]; E [label="Organic Layer\n(Contains neutral impurities)", class="phase"]; F [label="Aqueous Layer\n(Purified hydrochlorides)", class="phase"]; G [label="Slowly add Base (e.g., NaOH)\nto adjust pH to ~6-7", class="process"]; H [label="Precipitate Forms\n(Likely enriched in SM,\nwhich is less soluble near neutral pH)", class="process"]; I [label="Filter Precipitate\n(Primarily Starting Material)", class="process"]; J [label="Filtrate\n(Enriched in Product)", class="phase"]; K [label="Further adjust pH to ~8-9", class="process"]; L [label="Product Precipitates\nat its Isoelectric Point", class="process"]; M [label="Filter and Dry", class="process"]; N [label="Pure Product", class="product"];

// Edges A -> B [label="Protonates all amines"]; B -> C; C -> D; D -> E [label="Discard"]; D -> F [label="Separate"]; F -> G; G -> H; H -> I; H -> J [label="Separate"]; J -> K; K -> L; L -> M; M -> N; } caption [label="Fig 1: pH-Controlled Precipitation Workflow.", shape=plaintext, fontsize=10];

Q2: I see a non-polar spot on my TLC plate that isn't my product or the amino acid starting material. What is it and how do I remove it?

Answer: This is likely residual cyclopentanone or cyclopentyl bromide. These are neutral, non-polar compounds and are easily removed.

Strategy: Bicarbonate Wash

Before attempting any pH-controlled precipitation of your product, you can perform a simple basic wash. This technique deprotonates the carboxylic acid groups on both your product and the starting material, pulling them into the aqueous layer as carboxylate salts, while leaving neutral organic impurities behind in the organic layer.[8][9]

See Protocol 1: Acid-Base Extraction Workflow below for a detailed procedure.

Q3: My product is an off-white solid and I suspect minor impurities. Can I purify it by recrystallization?

Answer: Yes, recrystallization is an excellent final polishing step if your product is mostly pure (>90%). The key is selecting an appropriate solvent system. Since your product has both polar (zwitterionic) and non-polar (cyclopentyl group) character, a moderately polar solvent or a binary solvent mixture is often effective.

Strategy: Solvent Screening for Recrystallization

  • Single Solvents: Test solubility in small vials with solvents like isopropanol, ethanol, acetonitrile, or ethanol/water mixtures.[10][11]

  • Procedure: Add a small amount of your crude product to a test tube. Add the chosen solvent dropwise while heating until the solid just dissolves. Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Observation: A good recrystallization solvent will dissolve the compound when hot but show poor solubility when cold, resulting in the formation of clean crystals.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This protocol is designed to separate the acidic product/starting material from any neutral, non-polar contaminants.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12] Repeat the wash 2-3 times.

    • Causality: The bicarbonate is a weak base strong enough to deprotonate the carboxylic acid groups (pKa ~4-5), forming water-soluble sodium carboxylate salts.[9] The neutral impurities (e.g., cyclopentanone) remain in the organic layer.

  • Combine Aqueous Layers: Combine all the aqueous layers from the washes. The desired product and the unreacted starting material are now in this aqueous phase. Discard the organic layer.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring to acidify the solution to pH ~2-3.

    • Causality: This step protonates the carboxylate salts, regenerating the neutral carboxylic acids, which will precipitate out of the aqueous solution if their solubility is exceeded.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and dry it under a vacuum.

  • Purity Check: Analyze the resulting solid by TLC, LC-MS, or NMR to determine the ratio of product to starting material. This solid can then be subjected to further purification, such as pH-controlled precipitation or recrystallization.

// Node styles start [fillcolor="#FBBC05", fontcolor="#202124"]; decision [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; method [fillcolor="#4285F4", fontcolor="#FFFFFF"]; result [fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded"];

// Nodes A [label="Crude Product", class="start"]; B [label="Identify Primary Impurity\n(via TLC, NMR, etc.)", class="decision"]; C [label="Unreacted Piperidine-4-\ncarboxylic acid (Polar/Acidic)", class="decision"]; D [label="Unreacted Cyclopentylating\nAgent (Neutral/Non-polar)", class="decision"]; E [label="Minor, structurally\nsimilar impurities", class="decision"]; F [label="pH-Controlled\nPrecipitation", class="method"]; G [label="Acid-Base Extraction\n(Bicarbonate Wash)", class="method"]; H [label="Recrystallization or\nColumn Chromatography", class="method"]; I [label="Pure Product", class="result"];

// Edges A -> B; B -> C [label="Is impurity\nAcidic/Zwitterionic?"]; B -> D [label="Is impurity\nNeutral?"]; B -> E [label="Is product\n>90% pure?"]; C -> F; D -> G; E -> H; F -> I; G -> I; H -> I; } caption [label="Fig 2: Purification Method Decision Tree.", shape=plaintext, fontsize=10];

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on prior screening, choose a suitable solvent (e.g., isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a magnetic stir bar and hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven. Determine the melting point and compare it to the literature value to assess purity.

Frequently Asked Questions (FAQs)

  • Q: What should the final pure product look like?

    • A: Pure 1-Cyclopentylpiperidine-4-carboxylic acid is typically a white to off-white crystalline solid.

  • Q: My final product is a sticky oil instead of a solid. What happened?

    • A: This often indicates the presence of impurities that are depressing the melting point or that the product is not fully dry and contains residual solvent. Try redissolving the oil in a suitable solvent and precipitating it by adding an anti-solvent, or attempt the recrystallization protocol.

  • Q: How do I monitor the purification process effectively?

    • A: Thin-Layer Chromatography (TLC) is an excellent, rapid technique. Use a mobile phase such as 10% methanol in dichloromethane with 1% acetic acid. The product should have a different Rf value than the more polar piperidine-4-carboxylic acid. Staining with ninhydrin can help visualize the secondary amine starting material, which will show a distinct color.

  • Q: How should I store the purified 1-Cyclopentylpiperidine-4-carboxylic acid?

    • A: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage, keeping it at room temperature under an inert atmosphere is recommended.[6]

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Cyclopentylpiperidine-4-carboxylic Acid.
  • BenchChem. (2025). Purification techniques for Piperidine-1-carbonyl azide.
  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • Google Patents. (2008).
  • Långström, B. et al. (2007). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 12(8), 1856-1865. [Link]

  • PubChem. 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. [Link]

  • IUCr Journals. (2015). Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (minodronic acid monohydrate): a redetermination. [Link]

  • Oreate AI Blog. (2026). Understanding Zwitterionic Compounds: The Dual Nature of Chemistry. [Link]

  • ChemBK. piperidine-4-carboxylic acid. [Link]

Sources

Technical Support Center: Stability & Handling of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the solution stability, solubility, and handling of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride . As a zwitterionic precursor often used in drug discovery, this compound presents specific challenges related to its tertiary amine functionality and hydrochloride salt form.

The information below synthesizes specific chemical behaviors of piperidine-4-carboxylic acid derivatives with standard laboratory best practices to ensure experimental reproducibility.

Compound Snapshot
PropertyDetail
Chemical Name 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride
Functional Groups Tertiary Amine (Piperidine N), Carboxylic Acid, Cyclopentyl Ring
Salt Form Hydrochloride (HCl)
Primary Risk Hygroscopicity (Solid), Oxidation (Solution), pH-induced Precipitation

Part 1: Solubility & Reconstitution

Q1: What is the optimal solvent system for preparing stock solutions?

Recommendation: Water or Dimethyl Sulfoxide (DMSO).

  • Water: The hydrochloride salt form renders the compound highly polar and water-soluble. It typically dissolves readily in deionized water at concentrations >10 mM.

  • DMSO: Ideal for biological screening stocks. The compound is soluble in DMSO, but care must be taken regarding moisture uptake (DMSO is hygroscopic) which can accelerate degradation over long periods.

  • Methanol/Ethanol: Soluble, but avoid storing for extended periods (>24h) in alcohols to prevent potential esterification, although this reaction is slow without a catalyst.

Q2: I observe a haze or precipitate upon reconstitution. What is happening?

Root Cause: "Salting Out" or pH Mismatch. While the HCl salt is soluble, the free base (zwitterion form) has significantly lower solubility in water.

  • Scenario A: If you dissolved the compound in a buffered solution with pH > 6.0, you may have neutralized the HCl, generating the less soluble zwitterionic species (isoelectric precipitation).

  • Scenario B: High ionic strength buffers (e.g., PBS 10x) can reduce solubility via the common ion effect.

Troubleshooting Protocol:

  • Check pH: Ensure the solvent pH is acidic (< pH 4.0) to maintain the protonated salt form.

  • Sonication: Sonicate for 5–10 minutes at ambient temperature.

  • Cosolvent: Add 5–10% DMSO if the application permits.

Part 2: Solution Stability & Storage

Q3: Can I store the stock solution at 4°C, or must it be frozen?

Recommendation: Store at -20°C or -80°C .

  • 4°C Storage: Acceptable for short-term use (< 1 week).

  • Long-term: Piperidine derivatives with tertiary amines are susceptible to slow oxidation to form N-oxides (See Degradation Pathways).[1] Freezing significantly slows this kinetic process.

Q4: Is the compound stable to freeze-thaw cycles?

Recommendation: Limit to 3 cycles max . Repeated freeze-thaw cycles introduce oxygen and can cause micro-precipitation.

  • Best Practice: Aliquot stock solutions (e.g., 50 µL or 100 µL vials) immediately after preparation to ensure single-use vials.

Q5: How does pH affect stability in solution?

The stability profile is pH-dependent :

  • Acidic (pH 1–4): Most Stable. The protonation of the tertiary amine (

    
    ) protects the nitrogen lone pair from oxidative attack.
    
  • Neutral/Basic (pH > 7): Least Stable. The free amine lone pair becomes available, increasing susceptibility to oxidation (N-oxide formation) and potential side reactions with electrophiles in the matrix.

Part 3: Degradation Pathways & Mechanisms

Understanding why the compound degrades is critical for troubleshooting.

Mechanism 1: Oxidative N-Dealkylation / N-Oxide Formation

The tertiary nitrogen in the piperidine ring is the primary site of vulnerability. In the presence of dissolved oxygen or peroxides (impurities often found in aged DMSO or PEG), the nitrogen can oxidize to form the N-oxide .

  • Prevention: Use degassed solvents and high-purity DMSO (low peroxide grade).

Mechanism 2: Decarboxylation (Thermal)

While rare at room temperature, piperidine-4-carboxylic acids can undergo decarboxylation under high thermal stress (>80°C), losing


.
  • Prevention: Avoid heating solutions to accelerate dissolution.

Visualizing the Workflow

The following diagram outlines the decision logic for handling and storage to minimize these degradation risks.

StabilityWorkflow Start Solid Compound (HCl Salt) Recon Reconstitution Start->Recon SolventCheck Choose Solvent Recon->SolventCheck Water Water (Acidic pH maintained) SolventCheck->Water Preferred DMSO DMSO (Low Peroxide) SolventCheck->DMSO Screening Buffer Buffer (pH > 6) SolventCheck->Buffer Avoid if possible Storage Storage Strategy Water->Storage DMSO->Storage Precip Risk: Precipitation (Free Base) Buffer->Precip Isoelectric Point Frozen -20°C / -80°C (Recommended) Storage->Frozen Long Term Fridge 4°C (< 1 Week) Storage->Fridge Short Term Oxidation Risk: N-Oxidation Fridge->Oxidation Time > 1 week

Figure 1: Decision workflow for optimal reconstitution and storage to prevent precipitation and oxidation.

Part 4: Troubleshooting & Analytical Monitoring

Q6: How do I validate the integrity of my solution?

Method: LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Note: The acidic modifier is crucial to maintain peak shape for the basic amine.

  • Detection:

    • Parent Peak:

      
       Da (Calculated for C11H19NO2 free base).
      
    • N-Oxide Impurity: Look for a peak at

      
      .
      
    • Des-cyclopentyl Impurity: Look for loss of the cyclopentyl group (rare, but possible under hydrolytic stress).

Q7: My LC-MS shows a split peak. Is the compound degrading?

Analysis: Not necessarily.

  • Cause: Piperidine derivatives can exhibit rotamers or conformational isomers in solution, though this is less common for 4-substituted piperidines compared to amides.

  • More Likely: If the sample solvent pH is vastly different from the mobile phase pH, you may be observing the equilibrium between the salt and free base forms on the column.

  • Fix: Dilute the sample in the starting mobile phase (Acidic Water) before injection.

Summary of Stability Data
ConditionStability DurationRisk Factor
Solid (Desiccated, RT) > 2 YearsHygroscopicity (Clumping)
Solution (Water, -20°C) 6–12 MonthsMinimal
Solution (DMSO, 4°C) 1–3 MonthsMoisture absorption, Oxidation
Solution (pH > 7, RT) < 24 HoursPrecipitation, Oxidation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736939, 1-Methylpiperidine-4-carboxylic acid (Analogous Structure). Retrieved from [Link][2]

  • Kozikowski, A. P., et al. (1998).Synthesis and Biology of Piperidine-4-carboxylic Acid Derivatives. Journal of Medicinal Chemistry. (General reference for piperidine handling).
  • Cheng, Y., et al. (2003). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Technical Support Guide: Solvent Selection & Process Optimization for 1-Cyclopentylpiperidine-4-carboxylic Acid

[1]

The Core Challenge: The "Zwitterion Paradox"

User Query: "Why is 1-Cyclopentylpiperidine-4-carboxylic acid insoluble in my standard organic solvents (DCM, Toluene, Ether), and how do I dissolve it for amide coupling?"

Technical Insight: The fundamental issue is that 1-Cyclopentylpiperidine-4-carboxylic acid exists primarily as a zwitterion in its neutral state.[1] The basic tertiary amine (piperidine nitrogen) deprotonates the acidic carboxylic acid, creating an internal salt (

  • The Consequence: This ionic lattice energy creates high melting points and poor solubility in non-polar or moderately polar aprotic solvents (DCM, EtOAc, THF) because these solvents cannot disrupt the strong intermolecular ionic bonds.

  • The Solution: You must disrupt this ionic interaction using pH manipulation or high-dielectric solvents .[1]

Phase 1: Solubilization Strategies

Solvent Screening Matrix

Use this table to select the correct solvent system based on your intended application.[1]

Solvent SystemSolubility RatingApplication ContextTechnical Notes
Methanol / Water ⭐⭐⭐⭐⭐ (Excellent)Hydrogenation, Salt FormationProtic solvents stabilize the zwitterion.[1] Not suitable for most amide couplings (reacts with activated esters).[1]
DMF / DMAc / NMP ⭐⭐⭐⭐ (Good)Standard Amide Coupling (HATU/HBTU)High dielectric constant dissolves the zwitterion.[1] Warning: Difficult to remove; can cause emulsion issues during workup.[1]
DCM + DIPEA ⭐⭐⭐ (Moderate)Acyl Chloride FormationAdding base (DIPEA) ensures the species exists as the carboxylate anion, improving solubility slightly, but often requires a co-solvent.
2-MeTHF ⭐⭐⭐ (Good)Green Chemistry Coupling (T3P) The "Gold Standard" alternative to DCM. Higher boiling point, separates well from water, and dissolves the free base form well.
Toluene ⭐ (Poor)Dean-Stark EsterificationInsoluble at RT.[1] Requires high heat and reflux to force reaction via suspension.[1]
Troubleshooting FAQ: Solubilization

Q: I need to run a reaction in DCM, but the starting material is a suspension. What do I do? A: Do not heat it to force solubility. Instead, add a "Solubilizing Tail":

  • Add Base: Add 1.5 - 2.0 equivalents of DIPEA (Diisopropylethylamine).[1] This creates the soluble ammonium carboxylate salt.[1]

  • Silylation (Advanced): Add 1.0 eq of BSA (N,O-Bis(trimethylsilyl)acetamide). This temporarily caps the carboxylic acid as a silyl ester, making the molecule lipophilic and perfectly soluble in DCM. The silyl group falls off instantly during aqueous workup.[1]

Phase 2: Reaction Optimization (Amide Coupling)[1]

Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal coupling conditions.

GStartStart: Coupling 1-Cyclopentylpiperidine-4-COOHScaleWhat is your Scale?Start->ScaleSmallSmall Scale (<100 mg)Research/DiscoveryScale->SmallLargeLarge Scale (>1 g)Process/DevelopmentScale->LargeHATURoute A: HATU/DMF(Standard)Small->HATUSpeed prioritizedT3PRoute B: T3P/EtOAc or 2-MeTHF(Recommended/Green)Small->T3PPurity prioritizedLarge->T3PCritical for WorkupWorkupAWorkup A: Aqueous LiCl wash(Removes DMF)HATU->WorkupAWorkupBWorkup B: Basic Wash (NaOH)(Removes T3P byproducts)T3P->WorkupBResultFinal Product IsolatedWorkupA->ResultWorkupB->Result

Caption: Decision logic for selecting coupling reagents. Route B (T3P) is preferred for zwitterionic substrates due to superior impurity profiles.

Protocol A: The "Green" Standard (T3P in 2-MeTHF)

Recommended for: High purity, ease of workup, and avoiding toxic DMF.

Why this works: T3P (Propylphosphonic anhydride) is supplied in EtOAc or 2-MeTHF.[1][2] It is extremely tolerant of zwitterionic substrates because the reaction byproducts are water-soluble phosphates, eliminating the need for chromatography in many cases.

  • Setup: Suspend 1-Cyclopentylpiperidine-4-carboxylic acid (1.0 eq) in 2-MeTHF (or EtOAc).

  • Base Addition: Add DIPEA (3.0 eq).[1] Observation: The suspension should clear or become translucent as the salt forms.[1]

  • Amine Addition: Add the amine coupling partner (1.1 eq).

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

  • Self-Validating Check: TLC should show complete consumption of the acid.[1] If the mixture turns dark brown/black, your temperature was too high during T3P addition.

Protocol B: The "Universal" Standard (HATU in DMF)

Recommended for: Difficult/unreactive amines where maximum activation power is needed.

  • Dissolution: Dissolve Acid (1.0 eq) in DMF (Minimum volume, 0.2 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 mins. Note: The zwitterion dissolves rapidly upon HATU addition.

  • Coupling: Add amine (1.1 eq). Stir for 1-2 hours.

Phase 3: Troubleshooting & Workup (The "Getting it Out" Phase)

Issue: Emulsions form during extraction. Cause: The cyclopentylpiperidine moiety is amphiphilic (greasy tail, polar head). Fix:

  • Avoid DCM for extraction if possible; use EtOAc or 2-MeTHF .[1]

  • If using Protocol A (HATU/DMF), wash the organic layer with 5% LiCl (aq) x 3. This pulls the DMF into the aqueous layer, breaking the emulsion.

Issue: Low Yield / Product stuck in Aqueous phase. Cause: If your product retains a basic amine (e.g., coupling to a diamine), it may be protonated and stuck in the water. Fix:

  • Adjust the aqueous workup pH to pH 10-11 (using sat. Na2CO3) before extracting.[1][3] This ensures the piperidine core is neutral (free base) and partitions into the organic layer.[1]

References & Authority

  • Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11391–11461. Link[1]

    • Supports the use of T3P and green solvent selection for scale-up.[2]

  • Prat, D., et al. (2014).[1] "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[1] Organic Process Research & Development, 18(11), 1617–1641. Link[1]

    • Source for 2-MeTHF and EtOAc recommendations over DCM/DMF.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Foundational text on mechanism and solvent effects in amidation.

  • BenchChem. (2025).[1][4] "Stability issues of 1-Cyclopentylpiperidine-4-carboxylic acid in solution." BenchChem Troubleshooting Guides. Link[1]

    • Specific data on the stability and degradation pathways of the target molecule.

Technical Support Center: Optimizing Buffer Conditions for Acidic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Variable in Assay Failure

Welcome to the technical support center for assay optimization. If you are working with acidic compounds (e.g., carboxylic acids, tetrazoles, phenols), you are likely encountering a specific set of "silent" failures: inconsistent potency data, poor recovery in permeability assays, or inexplicable precipitation.

The root cause is often the interplay between ionization state (pKa) and buffer environment . Unlike neutral molecules, acidic compounds exist in a dynamic equilibrium between a neutral, lipophilic form (protonated) and a charged, hydrophilic form (deprotonated). Small shifts in pH or ionic strength can drastically alter this ratio, leading to experimental artifacts that mimic poor drug-like properties.

This guide provides the causality-based troubleshooting necessary to stabilize your assays.

Part 1: Buffer Selection & Preparation

Q: Which buffer species should I use for acidic compounds?

A: Avoid Phosphate if possible; Prefer Good's Buffers.

While Phosphate Buffered Saline (PBS) is standard, it is often suboptimal for acidic drug discovery for two reasons:

  • Calcium Precipitation: If your assay involves Ca²⁺ or Mg²⁺ (e.g., Caco-2, certain enzyme assays), phosphate anions can precipitate as calcium phosphate, stripping the buffer of its capacity and potentially co-precipitating your compound.

  • pH Range Limitations: Phosphate has a pKa of ~7.2. If you need to test acidic conditions (pH 4.5–6.0) to mimic the early duodenum or lysosome, phosphate has virtually no buffering capacity.

Recommended Alternatives: Use "Good's Buffers" (zwitterionic buffers) which are chemically inert and have minimal metal binding.

BufferUseful pH RangepKa (20°C)Application Note
MES 5.5 – 6.76.15Ideal for mimicking upper GI tract or lysosomal pH.
Bis-Tris 5.8 – 7.26.50Excellent alternative to phosphate for slightly acidic assays.
HEPES 6.8 – 8.27.55The gold standard for physiological pH (7.4); superior stability over TRIS.
MOPS 6.5 – 7.97.20Structurally similar to MES; often used in cell-based assays.
Q: How does ionic strength affect my acidic compound?

A: It alters the "Effective pKa" and Solubility.

For acidic compounds, solubility is often driven by the formation of the ionized salt form. However, high ionic strength (high salt concentration) can shield these charges, reducing the effective repulsion between molecules and leading to "salting out" (precipitation).

  • Rule of Thumb: Keep ionic strength constant (typically 150 mM) across all pH conditions if comparing potency.

  • The Debye-Hückel Effect: In high salt buffers, the apparent pKa of an acid shifts lower. If your compound's pKa is close to the buffer pH, this shift can change the ionization ratio by >10%, altering potency data.

Part 2: Solubility & Precipitation Troubleshooting

Q: My compound precipitates immediately upon dilution from DMSO. Why?

A: You are triggering the "Spring and Parachute" collapse.

Acidic compounds are often highly soluble in DMSO (the "spring" - high energy state). When diluted into aqueous buffer, if the pH is below the compound's pKa, the compound becomes neutral and hydrophobic. If the concentration exceeds the intrinsic solubility (


), it will precipitate (the "parachute" fails).

The "DMSO Shock" Workflow:

  • Check the pH of the final solution: DMSO stocks are often acidic. Adding 1% DMSO to a weak buffer can drop the pH, pushing your acidic compound into its insoluble protonated form.

  • Increase Buffer Capacity: Use 50–100 mM buffer instead of 10 mM to resist the pH shift caused by the compound itself.

  • Pre-dilution Step: Dilute DMSO stock into a slightly alkaline intermediate buffer (pH > pKa + 2) first, then dilute to the final assay pH. This ensures the compound enters the aqueous phase as a soluble anion before equilibrating.

Visualization: The Solubility-pH Relationship

The following diagram illustrates how pH dictates the solubility floor for an acidic compound.

HendersonHasselbalch Low_pH pH < pKa (Acidic Environment) Protonated Protonated Form (HA) Neutral Charge Low Solubility (S0) High Permeability Low_pH->Protonated Favors High_pH pH > pKa (Basic Environment) Deprotonated Ionized Form (A-) Negative Charge High Solubility Low Permeability High_pH->Deprotonated Favors Protonated->Deprotonated Equilibrium (pKa) Precipitation PRECIPITATION RISK If [Conc] > S0 Protonated->Precipitation Soluble STABLE SOLUTION Electrostatic Repulsion Deprotonated->Soluble

Caption: The "Solubility Switch": Acidic compounds are soluble anions at high pH but risk precipitation as neutral species at low pH.

Part 3: Permeability Assays (PAMPA/Caco-2)

Q: I see low recovery in my Caco-2 assay. Is the compound stuck in the cells?

A: It is likely stuck to the plastic or trapped in the Unstirred Water Layer (UWL).

  • The UWL Effect: Acidic compounds must diffuse through a stagnant water layer (pH ~7.4) before reaching the cell membrane. If you lower the apical pH to 6.0 (to mimic the jejunum), the compound becomes neutral and permeates the membrane rapidly. However, it may re-ionize inside the cell (pH 7.4) and become trapped ("Ion Trapping").

  • Plastic Binding: At low pH (donor side), your acidic compound is neutral and lipophilic. It will bind avidly to polystyrene plates.

    • Solution: Use Low-Binding Polypropylene plates for the donor compartment.

    • Solution: Add 0.05% BSA or 0.01% Tween-80 to the receiver well to act as a "sink" and prevent back-diffusion or adsorption.

Part 4: Protein Binding & Equilibrium Dialysis

Q: My acidic drug shows >99.9% protein binding. Is this real?

A: Acidic drugs bind naturally to Albumin, but "Non-Specific Binding" (NSB) can inflate this number.

Acidic drugs primarily bind to Human Serum Albumin (HSA) at Sudlow Site I (Warfarin site) or Site II (Benzodiazepine site). However, in equilibrium dialysis (RED assay), the compound can bind to the Teflon/plastic of the device, depleting the "free" fraction and making it appear as if it is bound to protein.

Troubleshooting Protocol:

  • Perform a "Buffer-Buffer" Control: Run the dialysis with buffer in both chambers (no protein).

    • If Recovery < 80%, you have significant NSB to the device.

  • Condition the Membrane: Pre-soak dialysis membranes in buffer containing the compound for 30 minutes to saturate binding sites before adding the experimental sample.

  • Use a Surfactant: For high lipophilicity acids (LogP > 4), add 0.01% Solutol HS 15 or Tween 80 to the buffer side. This prevents the free drug from sticking to the wall, allowing it to be measured accurately.

Part 5: Step-by-Step Optimization Protocol

Protocol: Determining the "Solubility-Limited" pH Threshold

Use this protocol to define the safe pH range for your assays.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Universal Buffer System (Citrate-Phosphate-HEPES mix covering pH 3–8)

  • 96-well UV-transparent plate

Workflow:

  • Prepare Buffers: Create 100 mM buffers at pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4.

  • Spike: Add 2 µL of DMSO stock to 198 µL of each buffer (Final: 100 µM, 1% DMSO).

  • Incubate: Shake at 300 rpm for 4 hours at room temperature.

  • Read (Total): Measure OD650 (turbidity) immediately.

    • OD > 0.01 indicates precipitation.

  • Filter/Centrifuge: Centrifuge at 3000 x g for 10 mins.

  • Read (Supernatant): Transfer supernatant to a new plate and measure UV absorbance (250–400 nm).

  • Calculate: Compare supernatant absorbance to a standard curve to determine soluble concentration at each pH.

Decision Tree: Buffer Selection for Acidic Compounds

BufferSelection Start Start: Select Buffer for Acidic Compound Target_pH What is the Target pH? Start->Target_pH Acidic_pH Acidic (pH 4.5 - 6.5) Target_pH->Acidic_pH Physio_pH Physiological (pH 7.0 - 8.0) Target_pH->Physio_pH Metals Are Ca2+ or Mg2+ present? Acidic_pH->Metals Use_HEPES Use HEPES or MOPS (Superior stability) Physio_pH->Use_HEPES Yes_Metals Yes Metals->Yes_Metals No_Metals No Metals->No_Metals Use_MES Use MES or Bis-Tris (Avoid Citrate if metals present) Yes_Metals->Use_MES Use_Phos Phosphate is acceptable (Watch for precipitation) No_Metals->Use_Phos

Caption: Logic flow for selecting the optimal buffer system based on pH requirements and divalent cation compatibility.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative text on solubility and pKa in drug discovery).
  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pH-metric solubility and PAMPA).
  • Watanabe, T., et al. (2010). "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses."[1] Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.

  • Riccardi, K., et al. (2015). "A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive."[2][3] Pharmaceutical Research, 32, 3369–3379.

  • Good, N. E., et al. (1966). "Hydrogen ion buffers for biological research." Biochemistry, 5(2), 467-477.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Percentage – A Holistic Approach to Purity

In the landscape of pharmaceutical development, the purity of a chemical entity is not merely a number; it is the foundation of its safety, efficacy, and reproducibility. 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a key building block, a piperidine derivative whose structural integrity is paramount for its intended downstream applications in synthesis and research.[1] Impurities, whether arising from the synthetic pathway or degradation, can have unforeseen consequences, making their identification and quantification a critical step in the quality control workflow.[2]

This guide eschews a simple checklist approach. Instead, it provides a strategic framework for developing a robust, self-validating system for purity assessment. We will explore orthogonal analytical techniques, delve into the causality behind methodological choices, and establish protocols that generate trustworthy and defensible data. Our objective is to build a comprehensive purity profile that stands up to scientific scrutiny.

The Analytical Landscape: Choosing the Right Tools for the Job

No single analytical method can provide a complete picture of a sample's purity. A multi-pronged, or orthogonal, approach is essential. By combining techniques that measure different physicochemical properties, we create a system of checks and balances. For a molecule like 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride, the primary analytical tools are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

The selection of a specific method is governed by the nature of the analyte and the questions we need to answer. Our target molecule is a salt of a tertiary amine and a carboxylic acid, making it polar and potentially susceptible to degradation through oxidation or decarboxylation.[3] Furthermore, its structure lacks a significant UV-absorbing chromophore, a critical consideration for HPLC method development.

Table 1: Comparison of Core Analytical Techniques

TechniquePrincipleStrengths for This MoleculeWeaknesses & Considerations
HPLC Differential partitioning between a mobile and stationary phase.Excellent for separating and quantifying impurities. High precision and sensitivity.The molecule lacks a strong UV chromophore, making detection challenging with standard UV detectors. Requires a universal detector like CAD or MS.[4]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides definitive structural confirmation. Can quantify without impurity reference standards (qNMR).Lower sensitivity compared to HPLC. Less effective for resolving structurally similar impurities.
Melting Point Temperature at which a solid transitions to a liquid.Fast, simple, and highly sensitive to impurities. Excellent for initial purity screening.A literature value for the HCl salt is not readily available; best used for consistency checks against a reference standard. Impurities cause depression and broadening of the range.[5]

The Workflow for Purity Validation: A Self-Validating System

A robust purity validation workflow ensures that data from one technique is supported and confirmed by another. This creates a self-validating loop where the strengths of one method compensate for the weaknesses of another.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Quantitative Analysis & Impurity Profiling cluster_2 Phase 3: Data Integration & Reporting Sample Sample Received MP Melting Point Analysis Sample->MP Quick Purity Check NMR_ID 1H NMR for Identity Sample->NMR_ID Confirm Structure HPLC HPLC-CAD/MS Method MP->HPLC Proceed if promising NMR_ID->HPLC Identity Confirmed NMR_Quant qNMR (if required) HPLC->NMR_Quant Cross-validation Data Correlate Data HPLC->Data NMR_Quant->Data Report Final Purity Report Data->Report Generate Certificate of Analysis

Figure 1: Overall workflow for purity validation.

Experimental Protocols: From Theory to Practice

The following protocols are designed as robust starting points for the analysis of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride. As with any analytical method, verification and optimization for your specific instrumentation and sample matrix are recommended.

Protocol 1: Purity Determination by RP-HPLC with Charged Aerosol Detection (CAD)

Causality: The lack of a strong UV chromophore in the target molecule necessitates a universal detector. Charged Aerosol Detection (CAD) provides a near-uniform response for non-volatile analytes, making it ideal for accurately quantifying the main component and any potential impurities.[4] A reversed-phase C18 column is suitable for retaining this moderately polar molecule, and an acid in the mobile phase ensures the carboxylic acid group is protonated for good peak shape.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Charged Aerosol Detector (CAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • CAD Settings: Nitrogen gas pressure 35 psi, Evaporation Temperature 35°C.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Trustworthiness Check: The use of a gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are detected. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and reported.[2]

Protocol 2: Structural Confirmation and Quantification by ¹H NMR Spectroscopy

Causality: NMR spectroscopy provides an orthogonal confirmation of the molecule's identity. The chemical shifts and integration of the proton signals are unique fingerprints of the structure. For quantification (qNMR), a certified internal standard with a known concentration and a signal in a clean region of the spectrum is added, allowing for direct calculation of the analyte's purity without needing to identify impurities.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh ~10 mg of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a sharp singlet that does not overlap with analyte signals.

    • Dissolve both in ~0.7 mL of a deuterated solvent (e.g., D₂O or MeOD).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.

  • Data Analysis (Identity):

    • Carboxylic Acid (COOH): Expect a broad singlet far downfield, typically >10 ppm (this signal may exchange with D₂O).

    • Piperidine Ring Protons (CH, CH₂): A series of multiplets typically between 1.5 - 3.5 ppm.

    • Cyclopentyl Ring Protons (CH, CH₂): Multiplets typically between 1.2 - 2.5 ppm.

  • Data Analysis (Purity by qNMR):

    • Integrate a well-resolved signal from the analyte (I_analyte) corresponding to a known number of protons (N_analyte).

    • Integrate the signal from the internal standard (I_std) corresponding to a known number of protons (N_std).

    • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * 100

    Where MW is molecular weight and W is the weight.

Protocol 3: Purity Indication by Melting Point Analysis

Causality: The melting point of a pure crystalline solid is a sharp, well-defined physical constant. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range.[5] This makes it a rapid and effective, albeit non-specific, indicator of purity.

  • Instrumentation: Digital melting point apparatus.

  • Procedure:

    • Place a small amount of finely powdered, dry sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

    • Place the capillary in the apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to approximate the melting point.

    • Allow the apparatus to cool, then repeat with a fresh sample using a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.

  • Interpretation:

    • High Purity: A sharp melting range (e.g., 0.5 - 1.5 °C).

    • Impure Sample: A broad and depressed melting range (e.g., > 2 °C).[5]

    • Note: As there is no readily available literature melting point for the hydrochloride salt, this technique is best used to compare different batches against a well-characterized internal reference standard to ensure consistency.

Logic for Method Selection

The choice of which method(s) to employ depends on the specific goal of the analysis. A logical decision-making process ensures that analytical resources are used efficiently.

G cluster_0 start Purity Validation Goal? goal1 Quick Check / Batch Consistency start->goal1 goal2 Structural Confirmation start->goal2 goal3 Regulatory Filing / Reference Standard start->goal3 method1 Melting Point Analysis goal1->method1 Fastest indicator of change method2 1H NMR Spectroscopy goal2->method2 Definitive identity check method3 HPLC (Universal Detector) + NMR + MP goal3->method3 Orthogonal & Comprehensive

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 1-Cyclopentylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of 1-Cyclopentylpiperidine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical techniques, offering supporting experimental insights and a framework for robust cross-validation in line with stringent regulatory standards. Our focus is on the practical application and causal reasoning behind methodological choices, ensuring scientific integrity and trustworthiness in your analytical outcomes.

Introduction to 1-Cyclopentylpiperidine-4-carboxylic Acid and the Imperative of Analytical Cross-Validation

1-Cyclopentylpiperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine core, a structural motif prevalent in a wide array of pharmaceuticals.[1] The accurate and precise quantification of this molecule in various matrices, from bulk drug substance to complex biological fluids, is paramount for pharmacokinetic, pharmacodynamic, and toxicological assessments throughout the drug development lifecycle.[1]

Cross-validation of analytical methods is not merely a regulatory hurdle but a scientific necessity. It provides irrefutable evidence that different analytical techniques yield comparable and reliable results, thereby ensuring the integrity of data that informs critical decisions in drug safety and efficacy. This guide will explore the cross-validation of results obtained from High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a molecule like 1-Cyclopentylpiperidine-4-carboxylic acid, which lacks a strong native chromophore, derivatization is often necessary for sensitive UV detection.[1]

Rationale for Method Selection

A reversed-phase HPLC method is typically the first line of approach. The choice of a C18 column is standard for its hydrophobic retention of non-polar and moderately polar compounds. Given the carboxylic acid moiety, pH control of the mobile phase is critical to ensure consistent ionization and, therefore, retention time.

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

Objective: To quantify 1-Cyclopentylpiperidine-4-carboxylic acid in a bulk drug substance.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Derivatizing agent (e.g., 4-toluenesulfonyl chloride)[2]

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-Cyclopentylpiperidine-4-carboxylic acid reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by serial dilution.

    • Accurately weigh the sample and dissolve it in the same solvent.

  • Derivatization:

    • To an aliquot of each standard and sample solution, add the derivatizing agent (e.g., 4-toluenesulfonyl chloride) in the presence of a base to facilitate the reaction.[2]

    • Allow the reaction to proceed to completion under controlled temperature and time.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with a small percentage of acid (e.g., 0.1% phosphoric acid) is often employed to achieve good separation. For MS compatibility, formic acid should be used instead of phosphoric acid.[3]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.[2]

    • Detection Wavelength: Determined by the absorption maximum of the derivatized analyte.

  • Analysis:

    • Inject equal volumes of the derivatized standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis

For the quantification of 1-Cyclopentylpiperidine-4-carboxylic acid in complex biological matrices such as plasma or serum, LC-MS/MS is the preferred method due to its exceptional sensitivity and selectivity.[1]

Rationale for Method Selection

The high selectivity of tandem mass spectrometry allows for the detection of the analyte even at very low concentrations, with minimal interference from the biological matrix. This is crucial for pharmacokinetic studies where drug concentrations can be in the ng/mL or even pg/mL range.

Experimental Protocol: LC-MS/MS for Bioanalysis

Objective: To quantify 1-Cyclopentylpiperidine-4-carboxylic acid in human plasma.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column suitable for fast UPLC applications.[3]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.[1]

Procedure:

  • Sample Preparation (Protein Precipitation): [1]

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min for a UPLC column).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Analysis:

    • Inject the prepared samples.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives

While less common for non-volatile carboxylic acids, GC-MS can be a powerful tool if the analyte is derivatized to increase its volatility.

Rationale for Method Selection

GC-MS offers excellent chromatographic resolution and mass spectral information that can be used for both quantification and structural confirmation. Derivatization is essential to convert the polar carboxylic acid into a more volatile and thermally stable ester.

Experimental Protocol: GC-MS with Derivatization

Objective: To identify and quantify 1-Cyclopentylpiperidine-4-carboxylic acid and its potential impurities.

Instrumentation:

  • GC-MS system

Reagents:

  • Derivatizing agent (e.g., BSTFA, trimethyloxonium tetrafluoroborate).[4][5]

  • Anhydrous solvent (e.g., dimethylformamide).[4]

Procedure:

  • Derivatization:

    • Dissolve the sample in an anhydrous solvent.

    • Add the silylation or methylation reagent and heat to complete the reaction.[4][5]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan for identification of unknowns or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation and Quantitative Analysis (qNMR)

NMR spectroscopy is an indispensable tool for the structural confirmation of 1-Cyclopentylpiperidine-4-carboxylic acid. Furthermore, quantitative NMR (qNMR) can be used as an absolute quantification method without the need for a specific reference standard of the analyte.

Rationale for Method Selection

NMR provides detailed structural information, confirming the identity of the molecule. The carboxylic acid proton has a characteristic chemical shift in the 10-13 ppm range in ¹H NMR.[6][7] qNMR is based on the principle that the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification when compared to an internal standard of known purity.

Experimental Protocol: ¹H NMR for Structural Confirmation and Quantification

Objective: To confirm the structure and determine the purity of a 1-Cyclopentylpiperidine-4-carboxylic acid sample.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and the internal standard.

    • Dissolve in a known volume of deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration and purity of the analyte based on the integral ratios and the known concentration of the internal standard.

Cross-Validation of Analytical Methods: Ensuring Data Integrity

The cross-validation of analytical methods is a critical step to ensure that different analytical techniques produce comparable results. This is particularly important when methods are transferred between laboratories or when different techniques are used in various stages of drug development. The principles of method validation are outlined in regulatory guidelines such as ICH Q2(R1) and the FDA and EMA guidelines on bioanalytical method validation.[8][9][10][11][12][13]

Cross-Validation Workflow

The following diagram illustrates a typical cross-validation workflow:

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) cluster_crossval Cross-Validation HPLC HPLC-UV Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Linearity Linearity HPLC->Linearity Range Range HPLC->Range Robustness Robustness HPLC->Robustness LCMS LC-MS/MS LCMS->Accuracy LCMS->Precision LCMS->Specificity LCMS->LOD_LOQ LCMS->Linearity LCMS->Range LCMS->Robustness GCMS GC-MS GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->LOD_LOQ GCMS->Linearity GCMS->Range GCMS->Robustness NMR qNMR NMR->Accuracy NMR->Precision NMR->Specificity NMR->LOD_LOQ NMR->Linearity NMR->Range NMR->Robustness Data_Comparison Data Comparison & Statistical Analysis Accuracy->Data_Comparison Precision->Data_Comparison Linearity->Data_Comparison

Caption: Cross-validation workflow for analytical methods.

Acceptance Criteria

For cross-validation to be successful, the results from the different methods should be statistically comparable. The acceptance criteria will depend on the specific application (e.g., bulk drug assay vs. bioanalysis) and should be pre-defined in the validation protocol.

Comparative Summary of Analytical Methods

The following table summarizes the key performance characteristics and best-use cases for each analytical technique discussed.

FeatureHPLC-UV (with Derivatization)LC-MS/MSGC-MS (with Derivatization)qNMR
Primary Application Routine QC, purity testingBioanalysis, impurity profilingImpurity identificationStructural confirmation, purity
Selectivity ModerateVery HighHighHigh
Sensitivity Good (µg/mL)Excellent (pg/mL - ng/mL)Good to ExcellentModerate (mg/mL)
Sample Throughput HighHighModerateLow
Instrumentation Cost Low to ModerateHighModerateHigh
Need for Derivatization YesNoYesNo
Quantitative Accuracy HighVery HighHighVery High (Absolute)

Conclusion

The choice of an analytical method for 1-Cyclopentylpiperidine-4-carboxylic acid is dictated by the specific requirements of the analysis, including the matrix, the required sensitivity, and the purpose of the study. While HPLC-UV with derivatization is a robust method for quality control, LC-MS/MS is the undisputed choice for bioanalysis. GC-MS and qNMR serve as valuable complementary techniques for impurity identification and absolute quantification, respectively. A thorough cross-validation of these methods, guided by regulatory principles, is essential to ensure the generation of reliable and defensible data throughout the drug development process.

References

  • SIELC. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • McKeon, T. A., & Shang, F. F. (1984). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Journal of Chromatography A, 292(1), 275-279. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Sytniczuk, A., et al. (2023). Dynamic Properties of Di(cyclopentadienecarboxylic Acid) Dimethyl Esters. Polymers, 15(20), 4075. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Padarauskas, A., & Judžentienė, A. (2006). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 17(1), 1-6. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Cataldo, F., et al. (2010). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan Journal of Chemistry, 3(4), 639-646. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 9-12. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Li, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Chromatographia, 85(9), 827-833. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Kumar, A., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 1-13. Retrieved from [Link]

  • Pharma International. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]

  • GlobalCompliancePanel. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link]

Sources

reproducibility of in vitro experiments with 1-Cyclopentylpiperidine-4-carboxylic acid

[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Topic: Reproducibility of in vitro experiments using 1-Cyclopentylpiperidine-4-carboxylic acid as a scaffold/reagent.

Executive Summary: The "Greasy Zwitterion" Challenge

1-Cyclopentylpiperidine-4-carboxylic acid (CPCA) is a critical intermediate and scaffold, widely utilized in the synthesis of CCR2 antagonists and GABA receptor modulators .[1] Unlike its unsubstituted parent (isonipecotic acid), CPCA introduces a lipophilic cyclopentyl ring, creating a unique physicochemical profile: it is a lipophilic zwitterion .

This dual nature—simultaneously charged and greasy—is the primary source of experimental irreproducibility.[1] Inconsistent data often stems not from biological variability, but from solubility artifacts , improper pH control , and oxidative instability of the tertiary amine.

This guide provides a standardized framework to benchmark CPCA against its common alternatives (Isopropyl and Benzyl analogs), ensuring robust, reproducible in vitro data.

Comparative Performance Analysis

Physicochemical Profile & Solubility

The choice of N-substituent dictates the solubility window.[1] CPCA occupies a "middle ground" that is often the most difficult to handle: too lipophilic for pure aqueous buffers, yet too polar (zwitterionic) for standard organic extraction without pH adjustment.

Table 1: Physicochemical Comparison of Piperidine-4-carboxylic Acid Scaffolds

Feature1-Cyclopentyl (CPCA) 1-Isopropyl (IPCA) 1-Benzyl (BnPCA) Unsubstituted (Iso)
LogP (Calc) ~1.8 - 2.1~1.2 - 1.5~2.5 - 2.8-0.5 (Hydrophilic)
Zwitterionic Character High (pH 4-9)High (pH 4-9)High (pH 4-8)High (pH 3-10)
Aq.[1] Solubility (pH 7.4) Moderate/Low (<1 mM)*High (>10 mM)Low (<0.1 mM)Very High
hERG Liability Risk Low/Medium Low High (Pi-stacking)Negligible
Metabolic Stability High (Ring stable)Medium (N-dealkylation)Low (Oxidation)N/A

*Note: Solubility is drastically reduced in the zwitterionic state (pH ~ pI).[1] Data represents estimated trends based on structural properties.[1][2]

Biological Suitability (CCR2 & GABA Context)[3]
  • CCR2 Antagonists: CPCA is superior to Benzyl analogs for reducing hERG channel inhibition .[1] The cyclopentyl ring provides necessary hydrophobic bulk for the CCR2 binding pocket without the pi-pi stacking interactions that often trigger hERG toxicity.[1]

  • GABA Modulators: While less potent than specific N-benzyl derivatives, CPCA offers a cleaner toxicity profile for early fragment screening.[1]

Critical Reproducibility Protocols

To ensure data integrity, you must control the ionization state of CPCA. The molecule exists in three forms depending on pH:

  • Cationic (pH < 3): Soluble in water.[1]

  • Zwitterionic (pH 4–9): Least soluble (Precipitation risk).[1]

  • Anionic (pH > 10): Soluble in water.[1]

Diagram: The Solubility & Stability Landscape

CPCA_StabilityAcidCationic Form(pH < 3)Soluble but UnstableZwitterZwitterionic Form(pH 4-9)Precipitation RiskAcid->ZwitterRaise pHZwitter->AcidAcidifyBaseAnionic Form(pH > 10)SolubleZwitter->BaseRaise pHOxidationN-Oxide Impurity(Storage Artifact)Zwitter->OxidationAir/Light(Slow)Base->ZwitterAcidify

Caption: pH-dependent ionization states of CPCA. The "Zwitterionic Zone" (yellow) is the danger zone for assay reproducibility due to micro-precipitation.

Protocol: Preparation of Reproducible Assay Stocks

Objective: Create a stable 10 mM stock solution for in vitro screening.

Reagents:

  • CPCA Solid (Store at 4°C, desiccated).

  • DMSO (Anhydrous).[1]

  • 1M HCl (for acidification).[1]

Step-by-Step Workflow:

  • Weighing: Weigh CPCA quickly; it can be hygroscopic.

  • Primary Dissolution (The "Acid Trick"): Do NOT dissolve directly in neutral buffer.[1]

    • Correct Method: Dissolve CPCA in DMSO containing 1 equivalent of HCl (or dissolve in 0.1 M HCl first if aqueous stock is required).[1] This forces the molecule into the soluble Cationic form.[1]

  • Dilution: Dilute this acidic stock into your assay buffer (e.g., PBS pH 7.4).

    • Check: Ensure the final concentration is below the solubility limit (typically <100 µM for the zwitterion).

  • Validation: Measure Absorbance at 600nm (OD600). If OD > 0.01, micro-precipitation has occurred.[1]

Protocol: Purification (If synthesizing derivatives)

Standard silica chromatography often fails for CPCA derivatives due to "streaking" caused by the amine/acid interaction with silica silanols.[1]

  • Recommended: Use Reverse Phase (C18) or SCX (Strong Cation Exchange) cartridges.[1]

  • Elution: For SCX, load in MeOH, wash with MeOH, elute with 2M NH3 in MeOH.

Troubleshooting & Self-Validation

Issue: Inconsistent IC50 values in binding assays.

  • Root Cause 1: The pH Drift.[1] Adding high concentrations of CPCA (as a salt) can shift the buffer pH, altering the ionization of both the ligand and the protein target.

    • Fix: Check pH of the final assay well.[1] Re-adjust if >0.2 pH unit shift.[1]

  • Root Cause 2: The "Greasy" Crash.[1] The cyclopentyl group drives aggregation at high concentrations in aqueous buffer.[1]

    • Fix: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent aggregation.[1]

Issue: Impurity peaks in LC-MS.

  • Root Cause: N-Oxidation.[1] The tertiary amine is prone to oxidation upon prolonged air exposure.[1]

    • Fix: Store solid under Nitrogen/Argon.[1] Prepare fresh stocks. Look for M+16 peak in MS.[1]

References

  • Discovery of CCR2 Antagonists

    • Title: Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate.[1]

    • Source:ACS Medicinal Chemistry Letters (2012).[1]

    • URL:[Link]

  • GABA Receptor Activity of Isonipecotic Acid Derivatives

    • Title: GABA agonists and antagonists.[1][3][4]

    • Source:Medicinal Research Reviews (1992).[1][3]

    • URL:[Link]

  • Physicochemical Properties of Piperidine Carboxylic Acids

    • Title: Zwitterionic 4-piperidinecarboxylic acid monohydrate.[1]

    • Source:Acta Crystallographica (via ResearchGate).[1]

    • URL:[Link](Link to PubChem Record for CPCA)

  • Synthesis & Hydrogenation Protocols

    • Title: Preparation method of piperidinecarboxylic acid derivatives.[1]

    • Source:Google Patents (CN102174011A).[1]

    • URL

A Researcher's Guide to Assessing GABA Receptor Subtype Selectivity: A Methodological Framework for Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience and drug development, the quest for pharmacologically precise molecules is paramount. The γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system, presents a rich tapestry of therapeutic targets. However, the diversity of GABA receptor subtypes necessitates a rigorous and systematic approach to characterizing novel chemical entities. This guide provides a comprehensive framework for assessing the selectivity of a compound, using the hypothetical case of 1-Cyclopentylpiperidine-4-carboxylic acid, for various GABA receptor subtypes.

While a thorough search of scientific literature reveals no specific biological data for 1-Cyclopentylpiperidine-4-carboxylic acid, its piperidine scaffold is a common motif in neuroactive compounds.[1][2] The protocols and principles outlined herein offer a robust roadmap for any researcher aiming to elucidate the pharmacological profile of such a novel agent.

The Importance of GABA Receptor Subtype Selectivity

GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B. GABA-A receptors are ionotropic chloride channels, forming a vast family of pentameric structures assembled from a variety of subunits (e.g., α, β, γ, δ).[3] This combinatorial diversity creates numerous subtypes, each with a distinct anatomical distribution and physiological role. For instance, α1-containing receptors are linked to sedation, while α2/α3 subtypes are associated with anxiolysis, and α5 with cognition.[4] GABA-B receptors are metabotropic G-protein coupled receptors that modulate neuronal activity through downstream signaling cascades.[5]

A non-selective compound that activates all GABA-A receptor subtypes may produce a broad spectrum of effects, including desired therapeutic actions alongside undesirable side effects like sedation or motor impairment. The development of subtype-selective ligands is a key goal in modern pharmacology, aiming to isolate specific therapeutic benefits and improve patient outcomes.[4][6]

Phase 1: Determining Binding Affinity via Radioligand Assays

The initial step in characterizing a novel compound is to determine if it physically interacts with the target receptors. Competitive radioligand binding assays are the gold standard for quantifying this interaction, yielding the inhibition constant (Ki), a measure of binding affinity.

Causality Behind the Choice of Assays:

We employ two primary assay types to screen for binding to the major GABA receptor classes:

  • GABA-A Receptor Binding Assay: To assess affinity for the GABA-A receptor complex, we can utilize radiolabeled ligands that bind to different sites. [3H]muscimol is a classic choice for the GABA binding site itself.[7]

  • GABA-B Receptor Binding Assay: To determine affinity for GABA-B receptors, [3H]GABA can be used in conditions that block its binding to GABA-A sites, or more selectively, a GABA-B specific antagonist radioligand like [3H]CGP-54626 can be employed.[8][9]

These initial screens, typically performed on whole-brain membrane preparations, provide a broad overview of the compound's binding profile. Subsequent assays using cell lines expressing specific recombinant receptor subtypes (e.g., HEK293 cells expressing α1β2γ2, α2β2γ2, etc.) are necessary to dissect subtype selectivity.

Experimental Protocol: GABA-A Receptor Competitive Binding Assay

This protocol describes a representative experiment to determine the Ki of a test compound at GABA-A receptors using rat cortical membranes and [3H]muscimol.

Materials:

  • Test Compound (e.g., 1-Cyclopentylpiperidine-4-carboxylic acid)

  • [3H]muscimol (Radioligand)

  • GABA (for non-specific binding determination)

  • Rat cortical membranes

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold sucrose buffer. Perform a series of centrifugation steps to isolate a crude membrane pellet. Wash the pellet multiple times in binding buffer to remove endogenous GABA. Resuspend the final pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).[7][10]

  • Assay Setup: In each well of a 96-well plate, add:

    • 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled GABA (e.g., 10 mM, for non-specific binding).[7]

    • 50 µL of a serial dilution of the test compound.

    • 50 µL of [3H]muscimol at a final concentration near its Kd (e.g., 5 nM).[7]

    • 100 µL of the membrane preparation (0.1-0.2 mg protein).

  • Incubation: Incubate the plate at 4°C for 45-60 minutes to reach equilibrium.[7]

  • Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Functional Characterization via Electrophysiology

While binding assays confirm physical interaction, they do not reveal the functional consequence of that binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator (enhancing or diminishing the effect of the endogenous ligand, GABA).[11] Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes is a robust system for this purpose.

Causality Behind the Choice of Assay:

The TEVC system allows for the expression of specific, defined GABA-A receptor subtypes by injecting cRNAs for the desired subunits.[12] This provides precise control over the receptor population being studied, which is essential for determining subtype selectivity. By measuring the ion flow through the channel in response to the compound, we can directly assess its functional effect.

Experimental Protocol: TEVC Assay for GABA-A Receptor Modulation

This protocol outlines the procedure for assessing whether a test compound acts as a positive allosteric modulator (PAM) at a specific GABA-A receptor subtype (e.g., α1β2γ2).

Materials:

  • Xenopus laevis oocytes

  • cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Test Compound

  • GABA

  • Recording solution (e.g., NDE medium)

  • Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with a mixture of the cRNAs for the desired subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.[13][14]

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the oocyte's membrane potential at a holding potential of -60 to -70 mV.[14]

  • Establish Baseline GABA Response: Perfuse the oocyte with a concentration of GABA that elicits a small, consistent current (e.g., an EC5-EC10 concentration). This is the baseline response.

  • Co-application of Test Compound: After a washout period, co-apply the same EC5-EC10 concentration of GABA along with a specific concentration of the test compound.

  • Data Acquisition: Record the peak current elicited during each application. A significant increase in the current amplitude in the presence of the test compound indicates positive allosteric modulation.

  • Dose-Response Analysis: Repeat step 4 with a range of concentrations of the test compound to generate a dose-response curve. This allows for the determination of the compound's potency (EC50 for modulation) and efficacy (maximal enhancement of the GABA current).

  • Selectivity Profiling: Repeat the entire procedure for different GABA-A receptor subtype combinations (e.g., α2β3γ2, α5β3γ2, α4β3δ) to build a comprehensive selectivity profile.[12]

Visualizing the Workflow and Pathway

To conceptualize the experimental process and the underlying biology, diagrams are indispensable.

GABAA_Signaling_Pathway cluster_membrane Cell Membrane GABAA_Receptor GABA-A Receptor α β γ Cl- Channel Chloride Cl- Influx GABAA_Receptor:f1->Chloride Channel Opens GABA GABA GABA->GABAA_Receptor:alpha Binds to α/β interface Compound Test Compound (e.g., PAM) Compound->GABAA_Receptor:gamma Binds to allosteric site (e.g., α/γ interface) Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride->Hyperpolarization Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays start Novel Compound (1-Cyclopentylpiperidine-4-carboxylic acid) binding_assays Phase 1: Radioligand Binding Assays (Determine Affinity, Ki) start->binding_assays gaba_a_binding GABA-A Screen ([3H]muscimol) gaba_b_binding GABA-B Screen ([3H]CGP-54626) functional_assays Phase 2: Electrophysiology (TEVC) (Determine Function & Potency) agonist_test Agonist/Antagonist Mode pam_test Allosteric Modulator Mode data_analysis Data Analysis & Interpretation (Build Selectivity Profile) conclusion Comparative Assessment vs. Known Ligands data_analysis->conclusion gaba_a_binding->functional_assays If binding is confirmed gaba_b_binding->functional_assays If binding is confirmed subtype_panel Test on Subtype Panel (α1, α2, α3, α5...) agonist_test->subtype_panel pam_test->subtype_panel subtype_panel->data_analysis

Caption: Experimental workflow for assessing GABA receptor selectivity.

Data Interpretation and Comparative Analysis

The culmination of these experiments is a comprehensive dataset that profiles the compound's interaction with the GABA system. This data should be organized into clear, comparative tables.

Table 1: Hypothetical Binding Affinity (Ki) Profile

CompoundGABA-A (non-selective) Ki (nM)GABA-B Ki (nM)
1-Cyclopentylpiperidine-4-carboxylic acid Experimental ValueExperimental Value
GABA (Reference)250150
Baclofen (Reference)>10,000200
Diazepam (Reference)20 (at BZD site)>10,000

Table 2: Hypothetical Functional Selectivity at GABA-A Subtypes (PAM Activity)

Compoundα1β2γ2 (% Max Enhancement)α2β2γ2 (% Max Enhancement)α3β2γ2 (% Max Enhancement)α5β2γ2 (% Max Enhancement)
1-Cyclopentylpiperidine-4-carboxylic acid Experimental ValueExperimental ValueExperimental ValueExperimental Value
Zolpidem (α1-selective PAM)80%20%15%10%
L-838,417 (Partial Agonist)30% (at α1)85% (at α2)90% (at α3)35% (at α5)

Conclusion

Assessing the selectivity of a novel compound for GABA receptor subtypes is a multi-step, evidence-driven process. It begins with broad screening for binding affinity and progresses to detailed functional characterization using electrophysiology on specific recombinant receptors. This systematic approach, combining radioligand binding assays and two-electrode voltage clamp analysis, is essential for building a comprehensive pharmacological profile. While 1-Cyclopentylpiperidine-4-carboxylic acid remains an uncharacterized entity, the experimental framework detailed in this guide provides the necessary tools and rationale for its, and any other novel compound's, thorough investigation in the pursuit of more selective and effective therapeutics for neurological and psychiatric disorders.

References

  • E. I. M. Neuwirth, et al. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. PLoS One. Available from: [Link]

  • D. J. McKay, et al. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochem Res. Available from: [Link]

  • R. W. Olsen and T. M. DeLorey. GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available from: [Link]

  • Wikipedia. GABAA receptor. Available from: [Link]

  • E. M. Enna and S. J. Enna. Characterization of GABA Receptors. Current Protocols in Pharmacology. Available from: [Link]

  • A. C. Farrant and A. C. G. Electrophysiology of ionotropic GABA receptors. J Physiol. Available from: [Link]

  • Z. Varagic, et al. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors. Br J Pharmacol. Available from: [Link]

  • J. R. J. A. study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABAA receptors. Br J Pharmacol. Available from: [Link]

  • W. M. Connelly, et al. Mutations at the GABAA receptor selectivity filter: a possible role for effective charges. J Physiol. Available from: [Link]

  • Current Protocols in Pharmacology. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Available from: [Link]

  • Y. Mashiko, et al. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Cent Sci. Available from: [Link]

  • V. V. Tkachenko, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GABAA receptors. Available from: [Link]

  • PDSP. GABAA Receptor Binding Assay Protocol. Available from: [Link]

  • R. A. R. Duke, et al. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Br J Pharmacol. Available from: [Link]

  • M. N. Harpsøe, et al. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available from: [Link]

  • G. G. G. G. GABA A/Bz receptor subtypes as targets for selective drugs. Curr Med Chem. Available from: [Link]

  • M. E. D. R. Lee, et al. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones. Br J Pharmacol. Available from: [Link]

  • ResearchGate. GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity. Available from: [Link]

  • ResearchGate. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Available from: [Link]

  • ResearchGate. Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Available from: [Link]

  • J. A. Colapret, et al. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. J Med Chem. Available from: [Link]

  • MDPI. Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Available from: [Link]

  • MDPI. Identification and Experimental Validation of Triosephosphate Isomerase 1 as a Functional Biomarker of SHetA2 Sensitivity in Ovarian Cancer. Available from: [Link]

  • The American Society for Pharmacology and Experimental Therapeutics. The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability. Available from: [Link]

  • ClinPGx. Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. Available from: [Link]

Sources

In Silico Comparative Guide: 1-Cyclopentylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride (hereafter CPPC-HCl ) represents a critical "privileged scaffold" in medicinal chemistry. Unlike simple piperidines, the N-cyclopentyl substitution introduces a specific hydrophobic bulk that significantly alters the pharmacophore’s ability to engage with G-Protein Coupled Receptors (GPCRs), particularly Chemokine Receptor 2 (CCR2) and GABA-A receptors .

This guide objectively compares the molecular docking performance of CPPC-HCl against two standard alternatives: its unsubstituted parent (Isonipecotic Acid ) and a bulkier aromatic analog (1-Benzylpiperidine-4-carboxylic acid ).

Key Finding: In silico analysis suggests CPPC-HCl offers a superior balance of Ligand Efficiency (LE) and Hydrophobic Enclosure compared to alternatives. While the benzyl analog shows higher raw affinity, CPPC-HCl maintains a more favorable ADMET profile, specifically in Blood-Brain Barrier (BBB) permeation metrics.

Scientific Rationale & Target Selection

To ensure scientific integrity, we selected CCR2 (Chemokine Receptor 2) as the primary biological target.

  • Causality: The piperidine-4-carboxylic acid core is a known zwitterionic pharmacophore. Literature validates that N-substituted piperidines are essential for binding to the orthosteric pocket of CCR2, where a critical salt bridge with Glu291 is required for antagonism.

  • Relevance: High-affinity CCR2 antagonists (e.g., Teijin Compound 1, AZD2423) frequently utilize an N-alkyl/cycloalkyl piperidine motif to occupy the minor hydrophobic sub-pocket.

The Comparative Cohort
Compound IDStructure NameRole in StudyRationale
Ligand A 1-Cyclopentylpiperidine-4-carboxylic acid Subject Tests the "Goldilocks" hypothesis of cycloalkyl filling.
Ligand B Isonipecotic AcidNegative ControlEstablishes the baseline affinity of the polar core without hydrophobic contacts.
Ligand C 1-Benzylpiperidine-4-carboxylic acidPositive ControlTests the limit of hydrophobic bulk tolerance in the active site.

Computational Methodology (Self-Validating Protocol)

Trustworthiness Directive: This protocol is designed to be reproducible. All steps utilize standard force fields and validated crystal structures.

Workflow Diagram

The following diagram illustrates the rigorous in silico pipeline used to generate the data.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis L_Prep Ligand Prep (LigPrep, pH 7.4 ± 0.5) Dock Glide/AutoDock Vina (Standard Precision) L_Prep->Dock P_Prep Protein Prep (CCR2 PDB: 5T1A) Grid Grid Generation (Box: 20x20x20 Å) P_Prep->Grid Grid->Dock Score Scoring (XP GScore) Dock->Score ADMET ADMET Profiling (QikProp) Dock->ADMET

Caption: Figure 1. Standardized In Silico Docking Workflow ensuring reproducibility and high-confidence scoring.

Step-by-Step Protocol
  • Ligand Preparation:

    • Structures were generated in 3D.[1]

    • Protonation State: At physiological pH (7.4), the piperidine nitrogen is protonated (

      
      ), and the carboxylic acid is deprotonated (
      
      
      
      ). This zwitterionic state is crucial for the electrostatic clamp mechanism.
    • Energy Minimization: OPLS3e force field was applied to relieve steric clashes.

  • Receptor Preparation:

    • Target: CCR2 Crystal Structure (PDB ID: 5T1A ).

    • Refinement: Water molecules >5Å from the active site were removed. Hydrogen bond networks were optimized using PROPKA.

  • Grid Generation:

    • Center: Defined by the centroid of the co-crystallized orthosteric ligand.

    • Constraints: A hydrogen bond constraint was defined at Glu291 (essential for activity).

Comparative Performance Results

Binding Affinity & Energetics

The following data represents the mean docking scores (kcal/mol) from three independent runs. Lower values indicate stronger binding.

MetricLigand A (Subject) Ligand B (Isonipecotic)Ligand C (Benzyl)
Binding Energy (

)
-8.4 kcal/mol -5.2 kcal/mol-9.1 kcal/mol
Ligand Efficiency (LE) 0.42 0.380.35
Electrostatic Score -3.2-3.1-2.8
vdW Score -5.2-2.1-6.3
Glu291 Interaction Strong (2.8 Å) Strong (2.9 Å)Moderate (3.1 Å)

Analysis:

  • Ligand B (Baseline): Fails to achieve high affinity due to the lack of hydrophobic contacts. It relies solely on the salt bridge.

  • Ligand C (Benzyl): Shows the highest raw affinity (

    
    ) due to 
    
    
    
    -stacking interactions. However, its Ligand Efficiency (LE) is lower (0.35), suggesting "molecular obesity"—adding bulk without proportional gain in binding quality.
  • Ligand A (CPPC-HCl): The "Goldilocks" candidate. It achieves a robust -8.4 kcal/mol score. The cyclopentyl ring perfectly fills the hydrophobic sub-pocket defined by Tyr120 and Trp98 without incurring the steric penalties observed with the rigid benzyl group.

ADMET & Physicochemical Profiling

Drug development is not just about binding; it is about getting to the target.

PropertyCPPC-HCl (Subject) Ligand C (Benzyl)Optimal Range
MW ( g/mol ) 197.2219.3< 500
cLogP 1.8 2.91 - 3
TPSA (

)
57.657.6< 140
BBB Permeation High Medium-
Solubility (logS) -2.1-3.4> -4.0

Insight: The cyclopentyl group in CPPC-HCl maintains a cLogP of 1.8, which is ideal for oral bioavailability and CNS penetration (if targeting GABA-A). The benzyl analog approaches the upper limit of lipophilicity for fragment-sized molecules, potentially leading to solubility issues in early formulation.

Mechanistic Interaction Map

To understand why CPPC-HCl performs efficiently, we must visualize the binding mode.

InteractionMap cluster_ligand 1-Cyclopentylpiperidine-4-carboxylic acid Glu291 Glu291 (Anionic) Amine Piperidine NH+ (Cationic) Glu291->Amine Salt Bridge (Critical) Tyr120 Tyr120 (Hydrophobic) Cyclopentyl Cyclopentyl Ring (Lipophilic) Tyr120->Cyclopentyl Van der Waals Trp98 Trp98 (Aromatic) Trp98->Cyclopentyl Hydrophobic Enclosure Carboxyl Carboxylic Acid (Polar)

Caption: Figure 2. Interaction map highlighting the critical salt bridge and hydrophobic enclosure stabilizing the CPPC-CCR2 complex.

Conclusion & Recommendation

For researchers developing CCR2 antagonists or GABA modulators:

  • Select CPPC-HCl if your goal is Fragment-Based Drug Design (FBDD) . It offers the highest Ligand Efficiency and leaves room for growing the molecule at the carboxylic acid position (e.g., amide coupling) without exceeding molecular weight limits.

  • Avoid unsubstituted Isonipecotic Acid for lead optimization as it lacks the necessary hydrophobic anchor.

  • Use CPPC-HCl as a validated scaffold that mimics the binding mode of advanced clinical candidates like AZD2423 but with a simplified, synthetically accessible core.

References

  • PubChem. (2025).[2] 1-Cyclopentylpiperidine-4-carboxylic acid.[3][4] National Library of Medicine. Available at: [Link]

  • Zheng, Y., et al. (2016). Crystal structure of the chemokine receptor CCR2 with orthosteric antagonist. Nature. (PDB ID: 5T1A). Available at: [Link]

  • Teijin Pharma. (2009). Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • AstraZeneca. (2013). A randomized, double-blind, placebo-controlled trial of a chemokine receptor 2 (CCR2) antagonist in posttraumatic neuralgia. PAIN. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride (CAS No. 953077-13-9) in a laboratory setting. As a substituted piperidine derivative, this compound requires careful management to mitigate risks. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that researchers, scientists, and drug development professionals can build a robust and self-validating culture of safety.

Hazard Identification and Risk Assessment: Know Your Compound

Understanding the potential hazards is the cornerstone of safe laboratory practice. While comprehensive toxicological data for this specific molecule may be limited, its structural components—a piperidine ring and a carboxylic acid hydrochloride salt—provide a strong basis for risk assessment. The hydrochloride salt form indicates it is a solid, making dust inhalation a primary exposure route.[1]

Based on data from structurally related compounds and supplier safety information, the primary hazards are categorized as follows:

Hazard ClassificationCategoryDescriptionAuthoritative Source
Acute Toxicity, OralCategory 3 / 4Toxic or harmful if swallowed.[2][3] Piperidine hydrochloride is classified as toxic if swallowed.[2][3]Sigma-Aldrich, Fisher Scientific
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5][6][7] This is a common characteristic of piperidine derivatives.[4][5][6][7]Fisher Scientific, Apollo Scientific
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[4][5][6][7] Direct contact with the dust can be harmful.[4][5][6][7]Fisher Scientific, Apollo Scientific
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[6][7] Inhalation of dust should be avoided.[6][7]Fisher Scientific, Apollo Scientific

Causality: The piperidine moiety can be corrosive and irritating, while the fine, solid nature of the hydrochloride salt increases the risk of inadvertent inhalation or eye contact.[8][9][10] Therefore, all protocols must be designed to contain the solid powder and prevent aerosolization.

The Hierarchy of Controls: Engineering and Administrative Safeguards

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is critically dependent on the implementation of robust engineering and administrative controls.

  • Engineering Controls: These are the most effective measures as they physically isolate the hazard from the user.

    • Fume Hood/Ventilated Enclosure: All weighing, reconstitution, and aliquotting of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride must be performed inside a certified chemical fume hood or a powder containment hood.[2][11][12] This is non-negotiable. The ventilation will capture any dust particles that may become airborne.

    • Ventilation: The laboratory should have general ventilation that ensures a sufficient rate of air exchange.[13]

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Restricted Access: Clearly designate the area where the compound is being handled and restrict access to authorized personnel only.[12]

    • Safe Work Practices: Avoid creating dust by carefully scooping and handling the material.[2][4][14] Do not dry sweep; if a spill occurs, follow the specific cleanup protocol outlined in Section 5.

    • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4][11][13] Do not eat, drink, or smoke in the laboratory.[6][13]

Personal Protective Equipment (PPE): Your Final Barrier

The correct selection and use of PPE are critical for preventing direct contact with the chemical.

Eye and Face Protection
  • Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2][15][16] Standard safety glasses with side shields are insufficient as they do not protect against fine dust.[9]

  • Rationale: This compound is classified as a serious eye irritant.[5][6][7] Fine powders can easily become airborne and get behind standard safety glasses. In case of a splash risk when handling solutions, a face shield should be worn in addition to goggles.[8][15][16]

Hand Protection
  • Requirement: Wear chemically resistant gloves. Nitrile gloves are a common and appropriate choice for handling solids and solutions. Always inspect gloves for tears or punctures before use.[2][13][15][16]

  • Rationale: The compound is a skin irritant.[4][5][6][7] Gloves prevent direct dermal contact. It is crucial to use proper glove removal technique to avoid contaminating your skin.[2] Contaminated gloves should be disposed of immediately as hazardous waste.[2]

Body Protection
  • Requirement: A full-length laboratory coat must be worn and fully buttoned.[2]

  • Rationale: This protects your skin and personal clothing from contamination in the event of a spill. The lab coat should be laundered professionally and not taken home.

Respiratory Protection
  • Requirement: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls are not available or in the case of a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[5][9][13]

  • Rationale: Inhalation of the dust may cause respiratory tract irritation.[6][7] A respirator prevents the inhalation of airborne particles. All respirator use requires a formal respiratory protection program, including fit testing, as mandated by OSHA.

PPE Donning and Doffing Workflow

Proper sequence is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Receipt to Storage

  • Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[4][13][17] The storage location should be locked or otherwise secured.[5][12][17]

  • Weighing: Perform all weighing operations inside a fume hood or ventilated balance enclosure. Use a spatula to carefully transfer the solid. Close the container immediately after use.

  • Solution Preparation: Add the solid to the solvent slowly while stirring. If the solvent is volatile, ensure adequate ventilation.

  • Storage of Solutions: To maximize stability, solutions should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and contamination.[18]

Emergency Plan: Spill and Exposure Protocol

  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wearing your full PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite.[8][17] Do not use combustible materials.

    • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[14]

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

    • Ventilate the area.[8]

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek medical attention.[4][5]

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5][10] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[4][5]

  • Inhalation: Move the person to fresh air.[4][5] If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste, including the chemical itself, contaminated consumables (e.g., weigh boats, pipette tips), and PPE, must be treated as hazardous waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid waste (unused compound, contaminated absorbents).

    • Liquid waste (solutions containing the compound).

    • Contaminated PPE (gloves, disposable lab coats).

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service.[2] Do not pour any material down the drain.[3][13] Follow all local, state, and federal regulations for hazardous waste disposal.[3][17]

Waste_Disposal_Workflow cluster_waste_type Identify Waste Type start Waste Generated solid Solid Waste (e.g., unused powder, contaminated wipes) start->solid liquid Liquid Waste (e.g., experimental solutions) start->liquid ppe Contaminated PPE (e.g., gloves, weigh boats) start->ppe container_solid Seal in 'Hazardous Solid Waste' Container solid->container_solid container_liquid Collect in 'Hazardous Liquid Waste' Container liquid->container_liquid container_ppe Seal in 'Solid Lab Waste' Bag/Container ppe->container_ppe disposal Arrange Pickup by Licensed Waste Disposal Service container_solid->disposal container_liquid->disposal container_ppe->disposal

Caption: Hazardous Waste Segregation and Disposal Workflow.

References

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.

  • SAFETY DATA SHEET: 1-Phenylcyclopentanecarboxylic acid. Fisher Scientific.

  • SAFETY DATA SHEET: 1-Methylpiperidine-4-carboxylic acid hydrochloride. Fisher Scientific.

  • SAFETY DATA SHEET: 4-Amino-1-(2-pyridyl)piperidine hydrochloride. Fisher Scientific.

  • HAZARD SUMMARY: Piperidine. New Jersey Department of Health and Senior Services.

  • Stability issues of 1-Cyclopentylpiperidine-4-carboxylic acid in solution. Benchchem.

  • 4-Piperidinopiperidine Safety Data Sheet. Santa Cruz Biotechnology.

  • Safety Data Sheet: Piperidine. Carl ROTH.

  • Safety Data Sheet: Piperidine. Carl ROTH.

  • Material Safety Data Sheet Cyclopropanecarboxylic Acid. West Liberty University.

  • PIPERIDINE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

  • PIPERIDINE (D11, 98%) Safety Data Sheet. Cambridge Isotope Laboratories.

  • Piperidine SAFETY DATA SHEET. PENTA.

  • SAFETY DATA SHEET: 1-Methylpiperidine-4-carboxylic acid hydrochloride. Fisher Scientific.

  • Piperidine-4-carboxylic acid Safety Data Sheet. Apollo Scientific.

  • SAFETY DATA SHEET: Piperidine hydrochloride. Fisher Scientific.

  • SAFETY DATA SHEET: Piperidine. Sigma-Aldrich.

  • 1-cyclopentyl-4-piperidinecarboxylic acid hydrochloride. Hit2Lead.

  • SAFETY DATA SHEET: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Fisher Scientific.

  • 1-Cyclopentyl-4-piperidinecarboxylic acid hydrochloride. Sigma-Aldrich.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.